Tetra-N-acetyl Kanamycin A
Beschreibung
BenchChem offers high-quality Tetra-N-acetyl Kanamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetra-N-acetyl Kanamycin A including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35)/t12-,13+,14-,15-,16+,17-,18-,19-,20+,21-,22-,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDIANBIMNRQW-OBHSWUIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858435 | |
| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20399-23-9 | |
| Record name | N,N'-{(1S,3R,4S,5R,6R)-4-[(3-Acetamido-3-deoxy-alpha-D-glucopyranosyl)oxy]-6-[(6-acetamido-6-deoxy-alpha-D-glucopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Tetra-N-acetyl Kanamycin A
An In-depth Technical Guide to the Chemical Properties of Tetra-N-acetyl Kanamycin A
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Tetra-N-acetyl Kanamycin A, a key derivative of the aminoglycoside antibiotic, Kanamycin A. This document is intended for researchers, scientists, and drug development professionals engaged in the study of aminoglycosides, antibiotic resistance, and the development of novel therapeutic agents.
Introduction: The Significance of N-Acetylation
Kanamycin A is a potent, broad-spectrum aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] Its structure features four primary amino groups, which are crucial for its antibacterial activity but also serve as primary sites for enzymatic inactivation by bacteria. One of the most prevalent mechanisms of resistance is the N-acetylation of these amino groups by bacterial N-acetyltransferase (AAC) enzymes.[3] This modification neutralizes the positive charges on the molecule, reducing its affinity for the bacterial ribosome's A site and rendering the antibiotic ineffective.
Understanding the chemical properties of the fully acetylated derivative, Tetra-N-acetyl Kanamycin A, is therefore of paramount importance. It serves as a critical reference standard in studies of antibiotic resistance, aids in the development of enzyme inhibitors, and provides a foundational scaffold for the synthesis of new, resistance-evading aminoglycoside analogues.
This guide details the transformation of Kanamycin A into its tetra-N-acetylated form and provides a thorough analysis of its chemical and spectroscopic properties.
Molecular Profile
Acetylation of the four primary amino groups of Kanamycin A with acetyl groups (-COCH₃) results in a significant change in its molecular properties.
| Property | Kanamycin A (Free Base) | Tetra-N-acetyl Kanamycin A (Calculated) |
| Molecular Formula | C₁₈H₃₆N₄O₁₁[4] | C₂₆H₄₄N₄O₁₅ |
| Molecular Weight | 484.50 g/mol [4] | 652.64 g/mol |
| Exact Mass | 484.2381 Da[4] | 652.2807 Da |
| Charge at pH 7.4 | Polycationic | Neutral |
| Lipophilicity | Low | Significantly Increased |
Synthesis of Tetra-N-acetyl Kanamycin A
The synthesis of Tetra-N-acetyl Kanamycin A is a straightforward N-acetylation reaction. The following protocol is a robust method derived from established procedures for aminoglycoside acetylation.[5]
Causality of Experimental Choices:
-
Starting Material: Kanamycin A free base is used instead of the more common sulfate salt to avoid side reactions and ensure the amino groups are available for nucleophilic attack. If starting with the sulfate salt, a basic workup or use of a base in the reaction is necessary to deprotonate the ammonium salts.
-
Reagent: Acetic anhydride is a highly effective and readily available acetylating agent. It is used in excess to ensure complete acetylation of all four primary amino groups.
-
Solvent: Methanol is an excellent solvent for Kanamycin A and is compatible with the reaction conditions. It is polar enough to dissolve the starting material, and the product can often be precipitated by the addition of a less polar solvent.
-
Purification: The significant change in polarity upon acetylation facilitates purification. The neutral product, Tetra-N-acetyl Kanamycin A, is substantially less soluble in water and some polar organic solvents than its highly polar precursor, often allowing for simple precipitation and washing.
Experimental Protocol:
-
Dissolution: Dissolve Kanamycin A free base (1.0 g, 2.06 mmol) in 100 mL of methanol. Gentle warming may be required to achieve full dissolution.
-
Acetylation: To the stirred solution, add acetic anhydride (3.5 mL, 37.1 mmol) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol, 8:2) and visualizing with ninhydrin stain (the starting material will stain positive, while the fully acetylated product will not).
-
Precipitation & Isolation: Concentrate the reaction mixture in vacuo to a reduced volume (approx. 10-20 mL). The white, solid product should precipitate. To enhance precipitation, the concentrated mixture can be cooled in an ice bath or a less polar solvent like diethyl ether can be added.
-
Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with diethyl ether (2 x 50 mL) to remove residual acetic anhydride and acetic acid.[5]
-
Drying: Dry the resulting white powder under high vacuum to yield Tetra-N-acetyl Kanamycin A.
Physicochemical Properties
Solubility Profile
The conversion of four primary amino groups to neutral amide functionalities drastically alters the solubility profile of the molecule. The loss of the polycationic nature at physiological pH reduces its affinity for water and increases its solubility in organic solvents.
| Solvent | Kanamycin A (Sulfate) | Tetra-N-acetyl Kanamycin A (Predicted) | Rationale for Prediction |
| Water | Freely Soluble[6] | Sparingly Soluble to Insoluble | Loss of charged amino groups reduces strong ion-dipole interactions with water. |
| Methanol | Practically Insoluble[6] | Soluble | Increased lipophilicity and hydrogen bonding capability with the solvent. |
| Ethanol | Practically Insoluble[6] | Soluble | Similar to methanol, the molecule is more compatible with moderately polar organic solvents. |
| DMSO | TBD | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Acetone | Insoluble[6] | Slightly Soluble | Limited polarity of acetone may restrict solubility compared to alcohols. |
| Diethyl Ether | Insoluble | Insoluble | The high number of hydroxyl and amide groups makes the molecule too polar for nonpolar solvents. |
TBD: To Be Determined
Chemical Stability
The stability of Tetra-N-acetyl Kanamycin A is generally robust, governed by its core glycosidic linkages and the newly formed amide bonds.
-
pH Stability: The parent Kanamycin is relatively stable in alkaline solutions but less stable in acidic conditions.[7] The amide bonds of the tetra-acetylated derivative are generally stable at neutral pH. However, they are susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the primary amines.
-
Thermal Stability: Aminoglycosides as a class are more stable than many other antibiotics, such as penicillins.[8] Kanamycin itself shows no detectable loss of activity at 72°C and pH 7.3.[9] The dry, powdered form of Tetra-N-acetyl Kanamycin A is expected to be stable when stored at low temperatures (2-8°C) and protected from light and moisture.[10] Stock solutions should be stored in aliquots at -20°C.[8]
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized Tetra-N-acetyl Kanamycin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the complete acetylation of Kanamycin A. Analysis is typically performed in deuterated water (D₂O) or DMSO-d₆.
Expected Spectral Changes (¹H NMR):
-
Appearance of Acetyl Protons: The most telling change is the appearance of four distinct singlets in the aliphatic region, typically between δ 1.9 - 2.1 ppm . Each singlet integrates to 3 protons, corresponding to the four new acetyl methyl groups.
-
Shift of Protons on α-Carbons: Protons on the carbons adjacent to the nitrogen atoms (e.g., H-1, H-3, H-6', H-3'') will experience a downfield shift due to the electron-withdrawing effect of the acetyl group.
-
Confirmation of Structure: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are required for full assignment and confirmation that acetylation occurred at the correct positions, building upon established assignments for the parent Kanamycin A.[11][12]
Expected Spectral Changes (¹³C NMR):
-
Appearance of New Carbonyls: Four new signals will appear in the downfield region, typically δ 170 - 175 ppm , corresponding to the four amide carbonyl carbons.
-
Appearance of New Methyl Carbons: Four new signals will appear in the upfield region, typically δ 22 - 25 ppm , corresponding to the four acetyl methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common method.
-
Expected Molecular Ion: The calculated exact mass of the neutral molecule is 652.2807 Da. In positive ion mode ESI-MS, the compound is expected to be detected as its protonated adduct [M+H]⁺ at m/z 653.2880 or its sodium adduct [M+Na]⁺ at m/z 675.2699 .
-
Fragmentation Pattern: Tandem MS (MS/MS) analysis will show characteristic fragmentation patterns. The primary cleavage occurs at the glycosidic bonds linking the three rings. The fragmentation of acetylated derivatives will show ions corresponding to these core fragments, with their masses shifted by the addition of the acetyl groups (42.01 Da per group).[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the functional group transformation from primary amines to secondary amides.
Expected Spectral Changes:
-
Disappearance of N-H Bending: The characteristic N-H bending vibration of primary amines (around 1600 cm⁻¹) will disappear.
-
Appearance of Amide Bands: Two strong, characteristic absorption bands will appear:
-
O-H and C-H Stretching: The broad O-H stretching band (around 3300 cm⁻¹) and the C-H stretching bands (around 2900 cm⁻¹) will remain.
Conclusion
Tetra-N-acetyl Kanamycin A is a derivative of profound importance in the field of antibiotic research. Its synthesis is straightforward, and the significant alteration of its physicochemical properties upon acetylation makes its characterization a clear-cut process. The transition from a polar, polycationic molecule to a neutral, more lipophilic compound is reflected in its solubility and is readily confirmed by a suite of spectroscopic techniques. This guide provides the necessary protocols and predictive data to enable researchers to confidently synthesize, purify, and validate this essential reference compound in their studies of aminoglycoside resistance and drug development.
References
-
Shcherbakov, D., & Duscha, S. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. PMC. Available at: [Link]
-
Tzeng, Y. L., & Wu, C. C. (1998). Mass spectrometric studies on the fragmentation and structural characterization of aminoacyl derivatives of kanamycin A. Carbohydrate Research, 310(1-2), 121-7. Available at: [Link]
- Umezawa, S., & Tsuchiya, T. (1978). Method for production of kanamycin C and its derivatives. U.S. Patent 4,120,955.
-
Yan, R., Li, X., Liu, Y., & Ye, X. (2022). Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A. Molecules, 27(21), 7545. Available at: [Link]
-
Jadhav, R. W., & Wagalgave, S. M. (2022). Aminoglycoside antibiotic kanamycin functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein. Scientific Reports, 12(1), 11529. Available at: [Link]
-
Shcherbakov, D., & Duscha, S. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Kanamycin. PubChem Compound Database. Available at: [Link]
-
Carter, G. T., & Ni, J. (2018). Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(18), 1555-1561. Available at: [Link]
-
Nilar, S., & Man, C. C. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Carbohydrate Research, 271(1), 55-63. Available at: [Link]
-
Ryan, K. J., Needham, G. M., Dunsmoor, C. L., & Sherris, J. C. (1970). Stability of antibiotics and chemotherapeutics in agar plates. Applied Microbiology, 20(3), 447-451. Available at: [Link]
-
Peteranderl, R., Shotts, E. B., Jr, & Wiegel, J. (1990). Stability of antibiotics under growth conditions for thermophilic anaerobes. Applied and Environmental Microbiology, 56(6), 1981–1983. Available at: [Link]
-
Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Available at: [Link]
-
Wikipedia. (n.d.). Kanamycin A. Available at: [Link]
-
Mbanga, J., & D'Souza, S. (2015). Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetics in Patients with Multidrug- Resistant Tuberculosis. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]
-
Bitesize Bio. (2025). Antibiotic Stability: Keep Your (Gun)powder Dry. Available at: [Link]
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- 4. medkoo.com [medkoo.com]
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Tetra-N-acetyl Kanamycin A mechanism of action
Technical Whitepaper: Tetra-N-acetyl Kanamycin A Mechanisms of Inactivation, Enzymatic Kinetics, and Pharmacological Characterization [1]
Executive Summary
Tetra-N-acetyl Kanamycin A (TNAK) represents the exhaustively modified, pharmacologically inert metabolite of the aminoglycoside antibiotic Kanamycin A. While Kanamycin A functions by binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis, TNAK is the terminal product of resistance mechanisms mediated by Aminoglycoside N-acetyltransferases (AACs).[2]
This technical guide analyzes the mechanism of inactivation that defines TNAK. Unlike active pharmaceutical ingredients (APIs) where the "mechanism of action" describes efficacy, the mechanism here describes the abrogation of affinity . We explore the electrostatic negation responsible for this loss of activity, the enzymatic pathways (AACs) that generate TNAK, and the chemical protocols required to synthesize TNAK as a critical reference standard for resistance profiling in drug development.[1]
Part 1: The Molecular Mechanism of Inactivation
The transition from Kanamycin A to Tetra-N-acetyl Kanamycin A is a study in structure-activity relationship (SAR) collapse.[2] The antibacterial efficacy of Kanamycin A relies heavily on the polycationic nature of its amino groups (N1, N3, N2', N6') at physiological pH.[1]
Ribosomal Binding & Electrostatics
-
Active State (Kanamycin A): The drug binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[3] Critical hydrogen bonds and electrostatic interactions occur between the protonated amines of Kanamycin and the phosphate backbone of rRNA nucleotides A1408 and G1491 . This binding locks the ribosome into a conformation that accepts non-cognate tRNAs, leading to mistranslation and protein misfolding.[1]
-
Inactive State (TNAK): Acetylation converts the positively charged amines (
) into neutral acetamido groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).-
Charge Loss: The removal of positive charge destroys the electrostatic attraction to the negatively charged rRNA backbone.
-
Steric Hindrance: The bulky acetyl groups introduce steric clashes within the narrow A-site pocket, physically preventing the molecule from docking.
-
The "Tetra" Distinction
While mono- or di-acetylation (e.g., at the N6' position by AAC(6')) can significantly reduce activity, Tetra-N-acetylation implies the modification of all susceptible amino groups (1, 3, 2', and 6').[1] This results in a complete "pharmacological knockout," rendering the molecule incapable of ribosomal inhibition even at high concentrations.[1]
Part 2: Enzymatic Generation Pathways (AACs)
In a clinical resistance context, TNAK is generated by the sequential action of Aminoglycoside Acetyltransferases (AACs).[1] These enzymes transfer an acetyl group from Acetyl-CoA to the aminoglycoside.[2][4][5][6]
Key Enzymes Involved
No single AAC enzyme typically performs all four acetylations efficiently.[2] TNAK generation usually implies the presence of multiple resistance determinants or highly promiscuous enzymes:
-
AAC(6')-Ib: Modifies the 2'-amino group (common in E. coli and P. aeruginosa).[2]
-
AAC(3)-IV: Modifies the 3-amino group of the deoxystreptamine ring.[2][4]
-
AAC(2')-Ia: Modifies the 2'-amino group.[2]
Pathway Visualization
The following diagram illustrates the sequential acetylation logic, moving from the active drug to the inert tetra-acetylated product.
Caption: Sequential enzymatic inactivation of Kanamycin A by AAC enzymes consuming Acetyl-CoA to produce inert TNAK.[2]
Part 3: Experimental Protocols
For drug development professionals, TNAK is essential as a negative control in MIC assays or as a reference standard for HPLC/MS impurity profiling.[1]
Protocol: Chemical Synthesis of Tetra-N-acetyl Kanamycin A
Objective: To synthesize high-purity TNAK for use as an analytical standard. This method uses acetic anhydride for exhaustive acetylation.[2]
Reagents:
-
Kanamycin A Sulfate (CAS: 25389-94-0)[2]
-
Acetic Anhydride (
)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Methanol (MeOH)[2]
-
Pyridine or Sodium Carbonate (
)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ion Exchange Resin (Amberlite IR-120 or Dowex 50W)[2]
Step-by-Step Workflow:
-
Free Base Preparation: Dissolve Kanamycin A Sulfate (1.0 g) in water.[2] Pass through an anion exchange column (OH- form) to convert sulfate to the free base.[2] Lyophilize to obtain Kanamycin A free base.[2]
-
Acetylation Reaction:
-
Suspend Kanamycin A free base (500 mg) in dry Methanol (10 mL).
-
Add Acetic Anhydride (2.0 mL, excess) dropwise under stirring at
. -
Note: For exhaustive acetylation (Tetra-N), add Pyridine (1 mL) to act as a base/catalyst.[1][2]
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent:
2:2:1). TNAK will show a significantly higher value than Kanamycin A due to the loss of polarity/charge. -
Work-up:
-
Concentrate the mixture under vacuum to remove MeOH and excess
. -
Precipitate the product by adding cold Diethyl Ether.[2]
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to isolate the Tetra-N-acetyl derivative.
-
Validation: Confirm structure via Mass Spectrometry (ESI-MS).
-
Expected m/z: Kanamycin A (
Da) + 4 Acetyl groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) Da .
-
Protocol: Biological Inactivity Confirmation (MIC Assay)
Objective: To validate that the synthesized TNAK is pharmacologically inert.[2]
| Parameter | Kanamycin A (Control) | Tetra-N-acetyl Kanamycin A |
| Organism | E. coli ATCC 25922 | E. coli ATCC 25922 |
| Media | Mueller-Hinton Broth | Mueller-Hinton Broth |
| Concentration Range | 0.5 – 64 | 0.5 – >256 |
| Incubation | ||
| Expected MIC | 1 – 4 | >128 |
Part 4: Pharmacological Data Summary
The following table contrasts the physicochemical and biological properties of the parent drug versus the tetra-acetylated metabolite.
| Feature | Kanamycin A | Tetra-N-acetyl Kanamycin A |
| Molecular Weight | 484.50 g/mol | ~652.67 g/mol |
| Charge at pH 7.4 | Polycationic (+3 to +4) | Neutral (0) |
| Ribosome Affinity | High ( | Negligible / Non-binding |
| Antibacterial Activity | Potent Bactericidal | Inactive |
| Primary Use | Clinical Antibiotic | Analytical Standard / Resistance Marker |
| Solubility | Highly Water Soluble | Soluble in MeOH, slightly less in |
Part 5: Analytical Validation Workflow
To ensure the integrity of resistance studies, researchers must verify the identity of TNAK using the following logic flow.
Caption: Step-by-step analytical validation workflow to confirm the identity and inactivity of Tetra-N-acetyl Kanamycin A.
References
-
Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance.[1] Chemical Reviews.[2] [2]
-
Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes.[1][2][5] Drug Resistance Updates.[2]
-
Umezawa, H. (1967). Index of Antibiotics from Actinomycetes.[1][2] University Park Press.[2] (Foundational text on Kanamycin isolation and derivatives).
-
Vakulenko, S. B., & Mobashery, S. (2003). Versatility of aminoglycosides and prospects for their future.[1][2] Clinical Microbiology Reviews.[2] [2]
-
Boehr, D. D., et al. (2003). Broad-spectrum peptide inhibitors of aminoglycoside acetyltransferases and phosphotransferases.[1][2] Chemistry & Biology.[2][3][7][8]
-
Labby, K. J., & Garneau-Tsodikova, S. (2013). Strategies to Overcome the Action of Aminoglycoside-Modifying Enzymes for Treating Resistant Bacterial Infections.[1][2] Future Medicinal Chemistry.[2]
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- 4. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Structural Elucidation of Tetra-N-acetyl Kanamycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin A, a cornerstone of the aminoglycoside class of antibiotics, has been a critical tool in combating bacterial infections. However, the emergence of resistance, often mediated by aminoglycoside-modifying enzymes such as N-acetyltransferases, necessitates the synthesis and characterization of modified analogues. This guide provides an in-depth technical overview of the structural elucidation of Tetra-N-acetyl Kanamycin A, a derivative where all four primary amino groups of Kanamycin A are acetylated. We will delve into the core analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, that are indispensable for unambiguously confirming its molecular structure. This document is designed to serve as a practical resource, offering not only the theoretical underpinnings of these techniques but also detailed experimental protocols and data interpretation strategies.
Introduction: The Significance of Kanamycin A and its Acetylated Derivatives
Kanamycin A is a potent, broad-spectrum aminoglycoside antibiotic isolated from Streptomyces kanamyceticus. Its structure is characterized by three aminosugar rings linked by glycosidic bonds. The presence of multiple amino and hydroxyl groups makes it a highly polar molecule, a property crucial for its interaction with the bacterial ribosome, thereby inhibiting protein synthesis.
The primary mechanism of resistance to Kanamycin A involves enzymatic modification, with N-acetylation being a common pathway. Bacterial N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-CoA to one or more of the amino groups on the Kanamycin A scaffold. This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective. The synthesis of Tetra-N-acetyl Kanamycin A is not only relevant for studying resistance mechanisms but also for creating derivatives with potentially new biological activities or for use as advanced intermediates in the synthesis of other novel aminoglycosides.[1] Therefore, a robust and unequivocal structural confirmation of this fully acetylated derivative is paramount.
Synthesis and Purification of Tetra-N-acetyl Kanamycin A
The synthesis of Tetra-N-acetyl Kanamycin A involves the acetylation of all four primary amino groups of Kanamycin A. A common and effective method utilizes acetic anhydride in a suitable solvent system.
Experimental Protocol: Acetylation of Kanamycin A
-
Dissolution: Dissolve Kanamycin A sulfate in a mixture of dioxane and acetic acid.
-
Catalyst and Resin Addition: Add a 5% Palladium-carbon catalyst and an Amberlite IR-45 resin to the solution.
-
Hydrogenation: Bubble hydrogen gas through the stirred solution for several hours at a slightly elevated temperature (e.g., 40°C). This step is often included in historical procedures to ensure the starting material is in its free base form.
-
Filtration and Concentration: Remove the catalyst and resin by filtration. Concentrate the filtrate under vacuum to obtain a syrup.
-
Acetylation: Treat the resulting syrup with a mixture of methanol and acetic anhydride. This will lead to the N-acetylation of the amino groups.[2]
-
Purification: The crude product can be purified by recrystallization from a solvent system like methanol-acetone to yield crystalline Tetra-N-acetyl Kanamycin A.[2]
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is the first line of analytical attack to confirm the successful synthesis of Tetra-N-acetyl Kanamycin A. As a polar and thermally labile molecule, Electrospray Ionization (ESI) is the preferred ionization technique.[3][4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that allows for the analysis of large, non-volatile, and polar molecules without significant fragmentation.[4] For Tetra-N-acetyl Kanamycin A, ESI-MS is expected to show a prominent protonated molecular ion, [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule. This allows for the unambiguous confirmation that the desired acetylation has occurred.[5]
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Kanamycin A | Tetra-N-acetyl Kanamycin A |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ | C₂₆H₄₄N₄O₁₅ |
| Monoisotopic Mass | 484.2435 u | 652.2858 u |
| Expected [M+H]⁺ (HRMS) | 485.2508 m/z | 653.2931 m/z |
Note: The addition of four acetyl groups (C₂H₂O) results in a mass increase of 168.0424 u.
Fragmentation Analysis (Tandem MS/MS)
Tandem mass spectrometry (MS/MS) can provide further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.[6] The fragmentation pattern of aminoglycosides is complex but can reveal information about the glycosidic linkages and the location of modifications.[7] For Tetra-N-acetyl Kanamycin A, characteristic losses of the acetylated sugar rings would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS confirms the what (the molecular formula), NMR spectroscopy reveals the how (the precise atomic connectivity and stereochemistry). A full suite of 1D and 2D NMR experiments is necessary for the complete structural elucidation of Tetra-N-acetyl Kanamycin A.[8][9]
Experimental Protocol: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified Tetra-N-acetyl Kanamycin A in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆. Filter the solution into a clean NMR tube.[10]
-
1D NMR Acquisition:
-
¹H NMR: Acquire a proton spectrum to identify the number and types of proton environments.
-
¹³C NMR: Acquire a carbon spectrum to identify the number and types of carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within each sugar ring.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different sugar rings and confirming the sites of acetylation.[12]
-
1D NMR Analysis: ¹H and ¹³C Spectra
-
¹H NMR: The proton spectrum of Tetra-N-acetyl Kanamycin A will be complex due to the overlapping signals of the sugar protons. However, key features will include:
-
The appearance of four sharp singlets in the region of ~1.9-2.1 ppm, corresponding to the four N-acetyl methyl groups.
-
Anomeric proton signals, typically downfield, which are characteristic of the glycosidic linkages.
-
-
¹³C NMR: The carbon spectrum will show 26 distinct signals. Notable signals include:
-
Four signals around 22-24 ppm corresponding to the N-acetyl methyl carbons.
-
Four signals around 173-175 ppm corresponding to the N-acetyl carbonyl carbons.
-
2D NMR Analysis: Building the Molecular Jigsaw
The combination of 2D NMR experiments allows for the systematic assembly of the molecular structure.
-
COSY: This experiment is used to trace the connectivity of protons within each of the three sugar rings. Starting from an easily identifiable proton, such as an anomeric proton, one can "walk" through the spin system of that ring.[13]
-
HSQC: This experiment provides a direct link between the proton and carbon chemical shifts, allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum (or vice versa).[14]
-
HMBC: This is arguably the most critical experiment for confirming the overall structure and the specific locations of the acetyl groups. Key HMBC correlations to look for include:
-
Correlations from the anomeric protons to the carbons on the adjacent ring across the glycosidic bond, confirming the ring connectivity.
-
Correlations from the N-acetyl methyl protons to the carbonyl carbon of the acetyl group.
-
Crucially, correlations from the protons on the carbons bearing the nitrogen atoms (e.g., H-1, H-3, H-6', H-3") to the carbonyl carbons of their respective acetyl groups. These correlations definitively prove the sites of N-acetylation.
-
Data Presentation: Representative NMR Chemical Shift Data
| Atom Position | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) | Key HMBC Correlations |
| Ring I | |||
| 1' (Anomeric) | ~5.0-5.2 | ~100-102 | H-1' to C-5, H-1' to C-3' |
| ... | ... | ... | ... |
| Ring II | |||
| 1 | ~3.0-3.2 | ~50-52 | H-1 to C-5, H-1 to N-acetyl C=O |
| 3 | ~3.3-3.5 | ~55-57 | H-3 to C-1, H-3 to N-acetyl C=O |
| ... | ... | ... | ... |
| Ring III | |||
| 1" (Anomeric) | ~5.3-5.5 | ~98-100 | H-1" to C-4, H-1" to C-3" |
| 6' | ~3.1-3.3 | ~40-42 | H-6' to C-4', H-6' to N-acetyl C=O |
| 3" | ~3.4-3.6 | ~54-56 | H-3" to C-1", H-3" to N-acetyl C=O |
| N-Acetyl Groups | |||
| CH₃ (x4) | ~1.9-2.1 | ~22-24 | CH₃ protons to C=O |
| C=O (x4) | - | ~173-175 | C=O to adjacent N-H bearing proton |
Note: Exact chemical shifts will vary depending on the solvent and other experimental conditions. The data presented here are representative values based on known aminoglycoside spectra.[15][16]
Visualization of the Elucidation Workflow and Key Correlations
Visualizing the workflow and the key data connections is essential for a clear understanding of the structural elucidation process.
Overall Workflow
Caption: A logical workflow for the synthesis and structural elucidation of Tetra-N-acetyl Kanamycin A.
Key HMBC Correlations for Structure Confirmation
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Mass spectrometric studies on the fragmentation and structural characterization of aminoacyl derivatives of kanamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 2D NMR studies of aminoglycoside antibiotics. Use of relayed coherence transfer for 1H resonance assignment and in situ structure elucidation of amikacin derivatives in reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeolusa.com [jeolusa.com]
- 15. 13C-NMR studies on 1-N-[(S)-4-amino-2-hydroxybutyl]kanamycin A (butikacin) and related aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmse000201 Kanamycin at BMRB [bmrb.io]
Technical Guide: Spectroscopic Characterization of Tetra-N-acetyl Kanamycin A
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, purification, and structural validation of 1,3,6',3''-Tetra-N-acetyl Kanamycin A . As a derivative of the aminoglycoside Kanamycin A, this compound serves as a critical reference standard in studying enzymatic resistance mechanisms (specifically Aminoglycoside Acetyltransferases, AACs) and as a protected intermediate in the semi-synthesis of next-generation antibiotics.
This document departs from standard procedural lists by focusing on the causality of spectroscopic features—linking chemical modifications directly to observable NMR and MS signals.
Part 1: Synthesis & Sample Preparation Strategy
The "N-Selectivity" Challenge
The core challenge in synthesizing Tetra-N-acetyl Kanamycin A is distinguishing between the four amino groups (highly nucleophilic) and the seven hydroxyl groups. While amino groups react faster, uncontrolled acetylation leads to O-acetyl impurities (penta- or hexa-acetyl species).
Recommended Protocol: Thermodynamic Control To ensure exclusive N-acetylation without protecting groups, the reaction is conducted in a polar protic solvent (Methanol/Water) which suppresses the reactivity of hydroxyls via hydrogen bonding, while leaving amines nucleophilic enough to react with acetic anhydride.
Synthesis Workflow (DOT Visualization)
Figure 1: Selective N-acetylation workflow minimizing O-acetylation by solvent suppression.
Part 2: Mass Spectrometry (MS) Characterization[1]
Molecular Ion Analysis
Mass spectrometry provides the first line of confirmation. Kanamycin A (
-
Net Mass Increase:
Da. -
Target Monoisotopic Mass:
Da.
Table 1: Key MS Ion Signatures (ESI+)
| Ion Species | m/z (Theoretical) | Description | Diagnostic Value |
| [M+H]⁺ | 653.29 | Protonated molecular ion | Primary Confirmation of tetra-substitution. |
| [M+Na]⁺ | 675.27 | Sodium adduct | Common in glass/solvent contaminants; confirms M. |
| [M+2H]²⁺ | 327.15 | Doubly charged ion | Often dominant in ESI due to multiple basic sites. |
| [M-Ac+H]⁺ | 611.28 | Loss of 1 Acetyl | Indicates fragmentation or under-acetylation impurity. |
Fragmentation Logic (MS/MS)
In MS/MS (Collision-Induced Dissociation), the glycosidic bonds are the weakest points.
-
Fragment A (Ring I + Acetyls): Cleavage of the 4-O-glycosidic bond.
-
Fragment B (Ring III + Acetyls): Cleavage of the 6-O-glycosidic bond.
-
Neutral Losses: Sequential loss of water (-18 Da) and ketene (
, -42 Da) from the acetyl groups is observed at high collision energies.
Part 3: NMR Spectroscopy (The Structural Fingerprint)
Solvent Selection
-
D₂O: Excellent for resolution of ring protons but exchanges amide (NH) protons , making them invisible.
-
DMSO-d₆ (Recommended): Essential for validating the N-acetylation state. It reveals the amide -NH doublets (
Hz), proving the acetyl group is on the nitrogen, not the oxygen.
1H NMR Data (500 MHz, DMSO-d₆)
The spectrum is characterized by the appearance of four distinct acetyl methyl singlets and the downfield shift of protons on carbons bearing the nitrogens (H-1, H-3, H-6', H-3'').
Table 2: Diagnostic 1H NMR Assignments
| Position | Proton | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Acetyl Groups | -NH-COCH ₃ | 1.78 – 1.95 | 4 x Singlets | Diagnostic for 4 distinct acetyl environments. |
| Amides | -NH -Ac | 7.50 – 8.20 | 4 x Doublets | Confirms N-acetylation. O-acetyls lack this signal. |
| Anomeric | H-1' (Ring I) | ~5.05 | Doublet ( | |
| Anomeric | H-1'' (Ring III) | ~4.95 | Doublet ( | |
| Ring II (DOS) | H-2ax | ~1.1 - 1.3 | Quadruplet (large | Characteristic axial proton of 2-deoxystreptamine. |
| Ring II (DOS) | H-2eq | ~1.9 - 2.0 | Multiplet | Often overlaps with acetyl signals. |
13C NMR Data (125 MHz, DMSO-d₆)
The carbonyl region is the definitive check for purity. You should see exactly four carbonyl signals.
Table 3: Diagnostic 13C NMR Assignments
| Carbon Type | Chemical Shift (δ ppm) | Count | Notes |
| Carbonyls (C=O) | 169.0 – 171.0 | 4 | If >4 signals appear, check for stereoisomers or O-acetyls. |
| Anomeric (C-1', C-1'') | 98.0 – 101.0 | 2 | Confirms two glycosidic linkages remain intact. |
| Aminomethines (C-N) | 48.0 – 55.0 | 4 | C-1, C-3, C-6', C-3''. Shifted slightly downfield vs free base. |
| Acetyl Methyls | 22.5 – 23.5 | 4 | Clustered high-field signals. |
| Ring Carbons (C-O) | 60.0 – 85.0 | ~10 | Complex "sugar region". |
Part 4: Structural Validation Workflow
To scientifically validate that you have Tetra-N-acetyl Kanamycin A and not a mixture, follow this logic path.
Figure 2: Logic gate for structural validation ensuring regioselectivity.
Advanced Validation: 2D NMR
If peaks overlap (common in the 3.0–4.0 ppm region), run HSQC (Heteronuclear Single Quantum Coherence).
-
Protocol: Look for cross-peaks between the proton signals at 3.5–4.0 ppm and carbon signals at 48–55 ppm. These are your CH-NH-Ac centers.
-
HMBC: Look for long-range coupling between the Acetyl Carbonyl (170 ppm) and the Ring Protons (H-1, H-3, etc.). This definitively places the acetyl group at that specific nitrogen.
References
-
Umezawa, S. (1974). Structures and Syntheses of Aminoglycoside Antibiotics. Advances in Carbohydrate Chemistry and Biochemistry. Link
-
Green, K. D., & Garneau-Tsodikova, S. (2013). Resistance in Tuberculosis: What Do We Know and Where Can We Go? (Discusses acetylation patterns by Eis protein). Frontiers in Microbiology. Link
-
Vakulenko, S. B., & Mobashery, S. (2003). Versatility of Aminoglycosides and Prospects for Their Future. Clinical Microbiology Reviews. Link
-
Magnet, S., & Blanchard, J. S. (2005). Molecular Insights into Aminoglycoside Action and Resistance. Chemical Reviews. Link
Discovery and history of Kanamycin A acetylation
An In-Depth Technical Guide to the Discovery and History of Kanamycin A Acetylation
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the discovery of the aminoglycoside antibiotic Kanamycin, the subsequent emergence of resistance, and the pivotal role of Kanamycin A acetylation as a key enzymatic defense mechanism in bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the fields of antibiotic resistance, enzymology, and infectious diseases.
The Advent of Kanamycin: A New Weapon Against Bacteria
The story of Kanamycin begins in the post-war era of antibiotic discovery. In 1957, the eminent Japanese scientist Dr. Hamao Umezawa and his team isolated a novel, water-soluble, basic antibiotic from the culture broth of the soil bacterium Streptomyces kanamyceticus.[1][2][3] This compound, named Kanamycin, was found to be a complex of three components, with Kanamycin A being the principal and most active constituent.[2]
Kanamycin's bactericidal power stems from its ability to disrupt protein synthesis, a fundamental process for bacterial survival.[4] It binds with high affinity to the 30S subunit of the bacterial ribosome, specifically targeting the 16S rRNA near the A site.[2][4] This binding event induces a conformational change that interferes with the translation process in multiple ways: it can block the formation of the initiation complex, cause misreading of the mRNA codon, and ultimately lead to the synthesis of non-functional or truncated proteins.[1][5] The accumulation of these aberrant proteins is lethal to the bacterial cell.[4] Its effectiveness, particularly against streptomycin-resistant tuberculosis, marked a significant advancement in antimicrobial chemotherapy.[3]
The Inevitable Response: The Emergence of Bacterial Resistance
The clinical success of Kanamycin was soon challenged by the remarkable adaptability of bacteria. The emergence of Kanamycin-resistant strains became a substantial global public health threat, driven largely by the excessive use of antibiotics in both healthcare and agriculture.[6] While bacteria can develop resistance through various means, such as target site mutations (in the 16S rRNA gene) or the use of efflux pumps, the predominant and most efficient mechanism against Kanamycin is its enzymatic inactivation.[3][6]
This chemical warfare is waged by a class of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs).[7][8] These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, can spread rapidly through bacterial populations via horizontal gene transfer.[6][9] AMEs are broadly categorized into three families based on the chemical modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl coenzyme A (acetyl-CoA) to an amino group on the antibiotic.[5][7][10]
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP to a hydroxyl group.[6][11]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group from ATP to a hydroxyl group.[9][11]
By covalently modifying the Kanamycin molecule, these enzymes create steric hindrance that prevents the antibiotic from binding effectively to its ribosomal target, rendering it inactive.[6]
Unraveling the Mechanism: The Discovery of Kanamycin A Acetylation
The first aminoglycoside-modifying enzyme to be described in the literature was, in fact, an acetyltransferase, highlighting the significance of this modification from the earliest days of resistance research.[10] Subsequent investigations revealed that the N-acetylation of Kanamycin A is a primary route to high-level resistance. This reaction is catalyzed by AAC enzymes, which belong to the large and diverse GCN5-related N-acetyltransferase (GNAT) superfamily.[7][10][12][13]
The most clinically prevalent and well-studied enzymes responsible for Kanamycin A inactivation are the Aminoglycoside 6'-N-acetyltransferases, or AAC(6')s.[9][14] These enzymes specifically target the primary amine at the 6' position of the Kanamycin A molecule. The addition of the acetyl group at this critical position directly obstructs the interaction with the 30S ribosome, effectively neutralizing the antibiotic's activity.[6]
The Key Player: Structural and Mechanistic Insights into AAC(6')
Advances in structural biology have been instrumental in understanding how AAC(6') enzymes function. The crystal structure of several AAC(6') enzymes, such as AAC(6')-Ii and AAC(6')-Iy, have been solved, revealing a conserved GNAT fold.[7][12] These structural studies show a distinct active site capable of binding both the acetyl-CoA donor and the aminoglycoside substrate.[7]
Interestingly, these bacterial resistance enzymes show remarkable structural and functional homology to eukaryotic histone acetyltransferases, suggesting a deep evolutionary link within the GNAT superfamily.[7][12]
The catalytic mechanism is not a simple "ping-pong" reaction. Detailed kinetic studies of the AAC(6')-4 enzyme have established its mechanism as rapid equilibrium random sequential .[15] This means that either the acetyl-CoA or the aminoglycoside can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the acetyl transfer occurs and the products are released.[15]
Caption: The enzymatic reaction of Kanamycin A acetylation.
Technical Methodologies for Studying Kanamycin A Acetylation
The investigation of AAC enzymes and their role in resistance relies on a combination of microbiological, biochemical, and biophysical techniques.
Microbiological Assessment: Minimum Inhibitory Concentration (MIC) Testing
The foundational method to quantify the impact of an AAC enzyme is to determine its effect on bacterial susceptibility to Kanamycin.
Protocol: Broth Microdilution MIC Assay
-
Strain Preparation: Grow overnight cultures of the bacterial strain expressing the AAC(6') gene and a corresponding control strain (e.g., the same host with an empty vector) in appropriate broth (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution: Prepare a two-fold serial dilution of Kanamycin in a 96-well microtiter plate. Concentrations should span a range that covers the expected susceptible and resistant MIC values.
-
Inoculation: Dilute the overnight cultures to a standardized concentration (typically ~5 x 10^5 CFU/mL) and add to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of Kanamycin that completely inhibits visible bacterial growth.[16] A significant increase in the MIC for the AAC-expressing strain compared to the control demonstrates resistance.
Biochemical Analysis: In Vitro Enzymatic Assays
To study the enzyme's kinetics and substrate specificity directly, cell-free assays are employed. The classic method utilizes a radiolabeled co-substrate.
Protocol: Radioenzymatic [¹⁴C]Acetyl-CoA Assay [17]
-
Enzyme Preparation: Purify the AAC(6') enzyme using standard protein chromatography techniques. Determine the protein concentration accurately.
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4) containing the purified enzyme, the Kanamycin A substrate, and [¹⁴C]acetyl-CoA.[17]
-
Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., the enzyme) and incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period.[17]
-
Reaction Quenching: Stop the reaction (e.g., by adding ice-cold buffer or a denaturant).
-
Separation: Separate the radiolabeled product (¹⁴C-acetyl-Kanamycin) from the unreacted [¹⁴C]acetyl-CoA. A common method is to spot the reaction mixture onto phosphocellulose paper discs. The positively charged Kanamycin binds to the negatively charged paper, while the negatively charged acetyl-CoA does not.
-
Washing and Scintillation Counting: Wash the paper discs to remove unbound [¹⁴C]acetyl-CoA. Place the discs in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the [¹⁴C]acetyl-CoA and use this to determine enzyme kinetics (e.g., Vmax, Km).
Caption: Experimental workflow for a radioenzymatic AAC(6') activity assay.
Analytical Chemistry: Mass Spectrometry-Based Detection
Modern analytical techniques provide highly sensitive and specific methods for detecting and quantifying Kanamycin and its acetylated metabolite directly from complex mixtures.
Methodology: UHPLC-MS/MS Analysis [18]
-
Sample Preparation: Centrifuge a bacterial culture incubated with Kanamycin to pellet the cells. The supernatant, containing both modified and unmodified antibiotic, is collected.
-
Chromatographic Separation: Inject the sample into an ultrahigh-performance liquid chromatography (UHPLC) system. A suitable column (e.g., HILIC) is used to separate Kanamycin A from 6'-N-acetyl-Kanamycin A based on their different polarities.
-
Mass Spectrometry Detection: The eluent from the UHPLC is directed into a tandem mass spectrometer (MS/MS), such as a Q-Exactive or QTrap instrument.[18]
-
Quantification: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Kanamycin A and its acetylated form, allowing for highly specific and sensitive quantification.
-
Structural Confirmation: High-resolution mass spectrometry can be used to confirm the elemental composition of the modified product by measuring its exact mass, confirming the addition of a single acetyl group (mass shift of 42 Da).[18][19]
Quantitative Data & Clinical Relevance
The biochemical properties of AAC enzymes dictate their clinical impact. Kinetic analysis provides crucial data on their efficiency and substrate range.
Table 1: Kinetic Parameters of AAC(6')-4 for Various Substrates (Data derived from kinetic studies)[15]
| Aminoglycoside Substrate | Coenzyme | V/K (Relative to Kanamycin A) |
| Kanamycin A | Acetyl-CoA | 1.00 |
| Amikacin | Acetyl-CoA | 0.85 |
| Tobramycin | Acetyl-CoA | 0.60 |
| Gentamicin C1a | Acetyl-CoA | 0.25 |
| Neomycin B | Acetyl-CoA | 0.10 |
| Kanamycin A | n-Propionyl-CoA | 0.07 |
This data illustrates the substrate promiscuity of the enzyme, though it shows the highest efficiency with Kanamycin A and Amikacin when using Acetyl-CoA.
Caption: Logical flow of Kanamycin resistance via AAC(6')-mediated acetylation.
Conclusion and Future Perspectives
The discovery of Kanamycin A acetylation was a landmark event in the study of antibiotic resistance. It revealed a sophisticated enzymatic defense strategy that has since been found in a vast number of clinical pathogens. The detailed characterization of AAC enzymes, from their kinetics to their three-dimensional structures, has been fundamental to our understanding of resistance at a molecular level.
The ongoing challenge is the continued evolution and dissemination of AME-encoding genes, particularly broad-spectrum enzymes like AAC(6')-Ib, which compromise not only Kanamycin but also newer aminoglycosides like Amikacin.[14] Future research is focused on two main fronts: the development of AME inhibitors that could be used as adjuvants to restore the efficacy of existing aminoglycosides, and the rational design of novel aminoglycoside derivatives that are impervious to enzymatic modification.[6][20] Understanding the history and intricate mechanisms of Kanamycin A acetylation provides the essential scientific foundation for developing these next-generation strategies to combat antibiotic resistance.
References
-
Creative Diagnostics. (n.d.). Research Progress on Kanamycin Resistance Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Kanamycin A. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]
-
Burk, D. L., et al. (2001). Crystal structure of an aminoglycoside 6'-N-acetyltransferase: defining the GCN5-related N-acetyltransferase superfamily fold. PubMed. Retrieved from [Link]
-
Hamao Umezawa Memorial Museum Meguro (HUM). (n.d.). About Dr. Hamao Umezawa. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Kanamycin Sulfate?. Retrieved from [Link]
-
Satoh, A., et al. (n.d.). Role and Regulation Mechanism of Kanamycin Acetyltransferase. Journal of the Agricultural Chemical Society of Japan. Retrieved from [Link]
-
Edwards, R. L., et al. (2018). Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Radika, K., & Northrop, D. B. (1984). The kinetic mechanism of kanamycin acetyltransferase derived from the use of alternative antibiotics and coenzymes. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Sites of modification on kanamycin B by various aminoglycoside-modifying enzymes. Retrieved from [Link]
-
Kametani, T. (1979). PROFILE OF PROFESSOR HAMAO UMEZAWA. HETEROCYCLES, 13. Retrieved from [Link]
-
Maeda, K., & Ogawa, H. (n.d.). CHEMICAL STUDIES ON ANTIBIOTICS AND OTHER HIOACTIVE MICROBIAL PRODUCTS BY PROF. HAMA0 UMEZAWA. HETEROCYCLES. Retrieved from [Link]
-
RCSB PDB. (2004). 1S3Z: Aminoglycoside N-Acetyltransferase AAC(6')-Iy in Complex with CoA and Ribostamycin. Retrieved from [Link]
-
Protein Data Bank Japan. (2023). 4f0y - Crystal structure of aminoglycoside antibiotic 6'-N-acetyltransferase AAC(6')-IG from Acinetobacter haemolyticus, apo. Retrieved from [Link]
-
Chen, W., et al. (2011). Unusual regioversatility of acetyltransferase Eis, a cause of drug resistance in XDR-TB. PubMed. Retrieved from [Link]
-
Hächler, H., et al. (1991). Primary structure of an aminoglycoside 6'-N-acetyltransferase AAC(6')-4, fused in vivo with the signal peptide of the Tn3-encoded beta-lactamase. PMC. Retrieved from [Link]
-
The Science Notes. (2023). Aminoglycosides: History, Structure, Antimicrobial Activity, Mechanism of Action, and Resistance. Retrieved from [Link]
-
Ramirez, M. S., et al. (2017). Dynamics and quantitative contribution of the aminoglycoside 6′-N-acetyltransferase type Ib to amikacin resistance. mSphere. Retrieved from [Link]
-
Struk, P., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. MDPI. Retrieved from [Link]
-
Becker, B., & Cooper, M. A. (2013). Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation. PMC. Retrieved from [Link]
-
Davies, J., & O'Connor, S. (1978). Enzymatic Modification of Aminoglycoside Antibiotics: 3-N- Acetyltransferase withBroad Specificity that Determines Resistance. ASM Journals. Retrieved from [Link]
-
Stogios, P. J. (n.d.). Bacterial Enzymes and Antibiotic Resistance. SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Radika, K., & Northrop, D. B. (1984). Substrate specificites and structure-activity relationships for acylation of antibiotics catalyzed by kanamycin acetyltransferase. Biochemistry. Retrieved from [Link]
-
Borowska, K., et al. (2019). Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase. Frontiers. Retrieved from [Link]
-
Sun, Q., et al. (2025). Three simple and cost-effective assays for AAC(6′)-Ib-cr enzyme activity. Frontiers. Retrieved from [Link]
-
Ramirez, M. S., & Tolmasky, M. E. (2013). Rise and dissemination of aminoglycoside resistance: the aac(6′)-Ib paradigm. Frontiers. Retrieved from [Link]
-
Benveniste, R., & Davies, J. (1971). Aminoglycoside Antibiotic-Inactivating Enzymes in Actinomycetes Similar. PNAS. Retrieved from [Link]
-
Ainsa, J. A., & Campos-Vicens, A. (2019). Mycobacterial Aminoglycoside Acetyltransferases: A Little of Drug Resistance, and a Lot of Other Roles. Frontiers. Retrieved from [Link]
-
Waglechner, N., & Wright, G. D. (2017). Aminoglycosides: An Overview. PMC. Retrieved from [Link]
-
Sun, Q., et al. (2025). Three simple and cost-effective assays for AAC(6′)-Ib-cr enzyme activity. PMC. Retrieved from [Link]
-
Park, J. W., et al. (2011). Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. ResearchGate. Retrieved from [Link]
-
Christensen, D. G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio. Retrieved from [Link]
-
Ren, J., et al. (2022). Potential Role of Lysine Acetylation in Antibiotic Resistance of Escherichia coli. mSystems. Retrieved from [Link]
-
Ren, J., et al. (2022). Lysine acetylation regulates antibiotic resistance in Escherichia coli. bioRxiv. Retrieved from [Link]
-
Antec Scientific. (n.d.). Amikacin and Kanamycin. Retrieved from [Link]
-
Hotta, K., et al. (1995). The novel enzymatic 3''-N-acetylation of arbekacin by an aminoglycoside 3-N-acetyltransferase of Streptomyces origin and the resulting activity. PubMed. Retrieved from [Link]
-
ProQuest. (n.d.). Determination of Kanamycin by High Performance Liquid Chromatography. Retrieved from [Link]
-
Wu, Y., et al. (2025). Ultrasensitive and Real-Time Detection of Kanamycin Residues in Milk Using an Aptasensor Based on Microfluidic Capacitive Strategy. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenotypic assessment of aac(6′) genes in engineered strains and clinical isolates. Retrieved from [Link]
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Biological Activity of N-Acetylated Aminoglycosides: Mechanisms of Resistance and Rational Drug Design
The following technical guide details the biological activity, resistance mechanisms, and therapeutic engineering of N-acetylated aminoglycosides.
Executive Summary
N-acetylation represents a biochemical paradox in aminoglycoside (AG) pharmacology. In the context of bacterial resistance, it is a terminal inactivation event catalyzed by Aminoglycoside Acetyltransferases (AACs), rendering the drug incapable of binding the prokaryotic ribosome. Conversely, in drug development, strategic N-acylation (specifically at the N-1 position) is a proven method to sterically shield the pharmacophore from these very enzymes without abolishing biological activity.
This guide analyzes the structural determinants of N-acetylated AGs, distinguishing between metabolic byproducts (inactive) and synthetic analogs (active), and provides validated protocols for their characterization.
Part 1: The Mechanistic Paradox of N-Acetylation
Enzymatic N-Acetylation: The Resistance Mechanism
The primary biological activity of enzymatically N-acetylated aminoglycosides is silence . When a host bacterium expresses AACs, it transfers an acetyl group from Acetyl-CoA to specific amino groups on the AG scaffold (typically 3-NH₂, 2'-NH₂, or 6'-NH₂).[1]
-
Thermodynamic Consequence: The positively charged amino groups of AGs function as critical hydrogen bond donors to the phosphate backbone of 16S rRNA (specifically nucleotides A1408 and G1494 in the A-site). Acetylation neutralizes this charge and introduces steric bulk.
-
Binding Affinity: The affinity of N-acetylated metabolites (e.g., 6'-N-acetyltobramycin) for the ribosome drops by orders of magnitude (
shifts from nM to M range), effectively abolishing antibacterial potency [1][3].
Strategic N-Acylation: The Therapeutic Solution
To counteract AACs, medicinal chemists synthesize AGs with bulky acyl groups (e.g.,
-
Mechanism: The N-1 position is not a primary binding contact for the ribosome but is critical for AAC recognition. Modifying N-1 with AHB (as in Amikacin or Plazomicin ) creates a "steric umbrella" that prevents AACs from docking, while the drug retains its ability to bind the ribosomal A-site [4].
-
Exception (2'-N-acetylarbekacin): Unlike most AGs, arbekacin retains substantial antibacterial activity even after enzymatic acetylation at the 2' position, a rare phenomenon attributed to its unique binding mode that relies less on the 2'-amine [2].
Part 2: Structural Determinants of Activity
The biological activity of N-acetylated variants depends entirely on the regiochemistry of the modification.
| Position | Modification Type | Agent/Enzyme | Biological Outcome |
| N-1 | Acylation (AHB) | Synthetic (e.g., Amikacin) | Retained Activity: Blocks AAC/APH enzymes; preserves ribosomal binding. |
| N-3 | Acetylation | AAC(3) Enzymes | Inactivation: Steric clash with 16S rRNA (G1491); loss of potency. |
| N-6' | Acetylation | AAC(6') Enzymes | Inactivation: Disruption of interaction with A1408; primary resistance mode. |
| N-2' | Acetylation | AAC(2') Enzymes | Inactivation: (Except in Arbekacin); loss of electrostatic anchor. |
Part 3: Visualization of Mechanisms
Diagram 1: The AAC Resistance Pathway vs. Synthetic Evasion
This diagram illustrates how AAC enzymes inactivate standard aminoglycosides and how N-1 acylated drugs (like Amikacin) evade this process.
Caption: Comparative pathway analysis showing how enzymatic N-acetylation leads to resistance (red path), while synthetic N-1 acylation preserves efficacy (green path).
Part 4: Experimental Protocols
To characterize the biological activity of N-acetylated AGs, researchers must assess both antibacterial potency and enzymatic susceptibility .
Protocol: Double-Kinetic Enzymatic Assay (AAC Susceptibility)
This assay determines if a novel N-acetylated/acylated analog is a substrate for resistance enzymes.
Principle: AAC enzymes transfer acetate from Acetyl-CoA to the AG, releasing Coenzyme A (CoA-SH). CoA-SH reacts with DTNB (Ellman's reagent) to produce TNB, measurable at 412 nm.
Reagents:
-
Purified AAC enzyme (e.g., AAC(6')-Ib).
-
Acetyl-CoA (100 µM).
-
DTNB (2 mM).
-
Buffer: 50 mM HEPES (pH 7.5).
Workflow:
-
Blanking: Mix Buffer, DTNB, and Acetyl-CoA in a quartz cuvette.
-
Initiation: Add the Aminoglycoside analog (variable concentration 1–100 µM).
-
Measurement: Monitor Absorbance (412 nm) for 5 minutes at 25°C.
-
Analysis: Calculate initial velocity (
). If is negligible compared to the parent AG (e.g., Kanamycin), the N-acylation successfully protects the drug [5].
Protocol: In Vitro Translation Inhibition (Mechanism Validation)
To confirm that an N-acetylated analog retains its target activity (ribosome binding) and is not just toxic via off-target effects.
Workflow:
-
System: Use a coupled transcription/translation system (e.g., E. coli S30 extract).
-
Reporter: Plasmid encoding Luciferase or GFP.
-
Dosing: Treat reactions with graded concentrations of the N-acetylated analog (0.1 µM – 100 µM).
-
Incubation: 37°C for 60 minutes.
-
Readout: Measure luminescence/fluorescence.
-
Self-Validation:
-
Positive Control: Kanamycin (IC50 ~0.5 µM).
-
Negative Control: 6'-N-acetyl-Kanamycin (Expect IC50 > 100 µM).
-
Test Compound: Active analogs should show IC50 < 10 µM.
-
Part 5: Screening Workflow Visualization
Diagram 2: Development Pipeline for N-Acylated Aminoglycosides
A logical flow for filtering synthetic candidates.
Caption: Stage-gate process for validating N-acylated aminoglycosides, prioritizing resistance evasion and ribosomal selectivity.
References
-
Vertex Pharmaceuticals & University of Sherbrooke. (2015). Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides. ACS Medicinal Chemistry Letters.[2]
-
Hotta, K., et al. (1996). Enzymatic 2'-N-acetylation of arbekacin and antibiotic activity of its product.[3][4] The Journal of Antibiotics.[4]
-
Magnet, S., & Blanchard, J. S. (2005).[5] Molecular insights into aminoglycoside action and resistance.[6][7] Chemical Reviews.[6]
-
Labby, K. J., & Garneau-Tsodikova, S. (2013). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating bacterial infections.[8] Future Medicinal Chemistry.
-
Vetting, M. W., et al. (2004). Structure of the aminoglycoside 2'-N-acetyltransferase from Mycobacterium tuberculosis. Nature Structural & Molecular Biology.
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- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
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Foreword: The Imperative of Stability in Drug Development
An In-Depth Technical Guide to the In-Vitro Stability of Tetra-N-acetyl Kanamycin A
In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable molecule is a liability, prone to degradation that can result in loss of potency, altered bioavailability, and the formation of potentially toxic byproducts. For modified antibiotics like Tetra-N-acetyl Kanamycin A, a thorough understanding of its stability profile under various environmental conditions is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive framework for evaluating the in-vitro stability of Tetra-N-acetyl Kanamycin A, moving beyond rote protocols to elucidate the rationale behind the experimental design and analytical strategies. Our objective is to equip researchers, drug development professionals, and quality control scientists with the knowledge to design and execute robust stability studies that are both scientifically sound and practically insightful.
Introduction: Kanamycin A and the Significance of N-Acetylation
Kanamycin A is a potent aminoglycoside antibiotic, first isolated from Streptomyces kanamyceticus, that has been a valuable agent in treating severe bacterial infections.[1][2] Its broad spectrum of activity stems from its ability to bind to the 30S subunit of the bacterial ribosome, inducing mistranslation of mRNA and ultimately inhibiting protein synthesis.[3][4] The structure of Kanamycin A is characterized by three rings and four primary amino groups, which are crucial for its biological activity and also represent potential sites for chemical modification or degradation.
N-acetylation is a well-documented mechanism of bacterial resistance, wherein aminoglycoside acetyltransferase (AAC) enzymes catalyze the transfer of an acetyl group to one or more of the amino functions, diminishing the antibiotic's affinity for its ribosomal target.[5][6] However, deliberate chemical N-acetylation to create derivatives like Tetra-N-acetyl Kanamycin A—where all four primary amino groups are acetylated—transforms the molecule's physicochemical properties. This modification neutralizes the positive charges at physiological pH, increases lipophilicity, and introduces amide bonds. While this modification ablates the molecule's primary antibacterial mechanism of action, it may be investigated for other pharmacological purposes or as a prodrug strategy. Understanding how this profound structural change impacts the molecule's stability is paramount.
This guide details a comprehensive strategy for assessing the in-vitro stability of Tetra-N-acetyl Kanamycin A through forced degradation studies and long-term stability trials, underpinned by robust analytical methodology.
Foundational Chemistry: Structure and Properties
A logical stability study is built upon a foundational understanding of the molecule's chemistry.
-
Kanamycin A: A hydrophilic molecule, typically used as a sulfate salt, that is highly soluble in water. Its four primary amino groups (pKa values typically ranging from 7.2 to 8.5) are protonated at physiological pH, rendering the molecule polycationic. This charge is critical for its interaction with the negatively charged bacterial ribosome.
-
Tetra-N-acetyl Kanamycin A: The acetylation of all four amino groups converts them into neutral amide functionalities. This structural change is expected to:
-
Decrease Water Solubility: The loss of charged groups and the addition of acetyl moieties increase the molecule's hydrophobicity.
-
Alter pH-Stability Profile: The molecule is no longer a strong base. The stability will now be governed by the susceptibility of its glycosidic linkages and the newly formed amide bonds to pH-dependent hydrolysis.
-
Change Reactivity: The highly reactive primary amino groups are now protected, which may enhance stability against certain oxidative pathways. Conversely, the amide bonds introduce new potential sites for hydrolytic degradation.
-
Designing a Comprehensive In-Vitro Stability Study
The objective of a stability study is to identify degradation pathways and kinetics to predict shelf-life and determine optimal storage conditions. A well-designed study combines forced degradation (stress testing) with long-term evaluation under controlled conditions.
The Workflow: A Self-Validating System
Our experimental design is a closed-loop system where each stage informs the next, from stress testing to analytical method validation. This ensures that the methods used are "stability-indicating," meaning they can accurately measure the decrease in the parent compound and detect the formation of degradation products.
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- 4. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of Tetra-N-acetyl Kanamycin A
Technical Guide: Solubility Profile & Physicochemical Characterization of Tetra-N-acetyl Kanamycin A
Part 1: Executive Summary
Tetra-N-acetyl Kanamycin A (Tetra-Ac-Kan) represents the exhaustively acetylated derivative of the aminoglycoside Kanamycin A. Unlike its parent compound, which exists as a polycationic species at physiological pH (typically administered as Kanamycin Sulfate), Tetra-Ac-Kan is a neutral polyol amide.[1][2]
This chemical modification fundamentally alters the solubility landscape of the molecule.[1][2] While Kanamycin A relies on ionic dipole interactions for its extreme water solubility (>50 mg/mL), Tetra-N-acetyl Kanamycin A relies solely on hydrogen bonding from its hydroxyl and acetamido groups.[1][2] Consequently, it retains water solubility but exhibits a distinct solubility window in polar organic solvents (methanol/ethanol) that differs from the free base or sulfate salt.[1][2] This guide details the solubility profile, the mechanistic drivers behind it, and validated protocols for its handling and purification.[1][2]
Part 2: Physicochemical Basis of Solubility
To predict and manipulate the solubility of Tetra-N-acetyl Kanamycin A, one must understand the structural shift from the parent molecule.[1][2]
Structural Transformation & Polarity Shift
Kanamycin A contains four primary/secondary amine groups (positions 1, 3, 2', and 6').[1][2] In Tetra-Ac-Kan, all four are converted to acetamides (
-
Loss of Ionization: The amines in Kanamycin A have pKa values ranging from 5.5 to 9.0, making them positively charged in water.[1][2] Acetamides are neutral (non-basic).[1][2] This eliminates the ionic lattice energy component found in Kanamycin Sulfate, making Tetra-Ac-Kan easier to dissolve in non-ionic polar solvents but less soluble than the salt in pure water.[1][2]
-
Hydrophilicity Retention: Despite the loss of charge, the molecule retains seven hydroxyl groups and gains four carbonyl oxygens, maintaining a high capacity for hydrogen bonding.[1][2] It remains a polar molecule, insoluble in non-polar solvents like hexane or ether.[1][2]
Comparative Physicochemical Properties
| Property | Kanamycin A (Sulfate) | Kanamycin A (Free Base) | Tetra-N-acetyl Kanamycin A |
| Charge State (pH 7) | Polycationic (+4) | Mixed / Cationic | Neutral |
| Primary Solvation | Ion-Dipole (Strong) | H-Bonding / Dipole | H-Bonding |
| Water Solubility | Very High (>100 mg/mL) | High | Soluble (est. >10 mg/mL) |
| Methanol Solubility | Insoluble | Soluble | Sparingly Soluble / Precipitates |
| LogP (Est.) | <-5.0 (Very Hydrophilic) | ~ -3.0 | ~ -1.5 to -2.0 (Less Hydrophilic) |
Part 3: Solvent Compatibility Profile
The following data is synthesized from synthetic isolation protocols and physicochemical principles.
Aqueous Solubility
-
Status: Soluble
-
Behavior: Tetra-Ac-Kan dissolves in water.[1][2][3][4][5] In synthetic workflows, it is often redissolved in water for optical rotation measurements (
, ) or purification steps.[1][2] -
pH Dependence: Unlike Kanamycin A, the solubility of Tetra-Ac-Kan is independent of pH in the range of 3–10, as it lacks ionizable basic groups.[1][2]
Organic Solvent Solubility
-
Methanol: Sparingly Soluble / Temperature Dependent. [1][2]
-
Observation: During synthesis, reacting Kanamycin A base (soluble in MeOH) with acetic anhydride causes Tetra-Ac-Kan to precipitate as a waxy solid.[1][2][6]
-
Application: This differential solubility is exploited for purification.[1][2] Hot methanol may dissolve it, but it crashes out upon cooling or concentration.[1][2]
-
-
Dimethylformamide (DMF): Sparingly Soluble / Suspension. [1][2]
Part 4: Experimental Protocols
Protocol: Synthesis & Solubility-Based Purification
This workflow validates solubility by utilizing the "precipitate-on-formation" characteristic in methanol.[1][2]
Reagents: Kanamycin A Free Base, Methanol (anhydrous), Acetic Anhydride.[1][2]
-
Dissolution: Dissolve 400 mg of Kanamycin A Free Base in 4.0 mL of Methanol. (Note: The free base is soluble; if using sulfate, you must neutralize and extract first).[1][2]
-
Acetylation: Add 1.0 mL of Acetic Anhydride dropwise with stirring.
-
Precipitation (Solubility Check): Allow the mixture to stand. A waxy precipitate of Tetra-N-acetyl Kanamycin A will form.[1][2][6] This confirms the low solubility of the acetylated form in Methanol compared to the base.[1][2]
-
Isolation: Filter the precipitate. Wash with cold methanol (to remove excess reagents without dissolving the product).[1][2]
-
Recrystallization: Dissolve the crude solid in a minimum amount of warm water .[1][2] Add methanol until turbid, then add a small volume of acetone . Allow to stand at 4°C to crystallize.
Protocol: Quantitative Solubility Determination (Shake-Flask)
Standard operating procedure for determining exact saturation limits.[1][2]
-
Preparation: Weigh 50 mg of Tetra-N-acetyl Kanamycin A into a glass vial.
-
Solvent Addition: Add 0.5 mL of the target solvent (Water, PBS, or Methanol).[1][2]
-
Equilibration: Agitate at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.
-
Quantification:
Part 5: Visualization of Physicochemical Pathway
The following diagram illustrates the transformation from the water-soluble/methanol-soluble free base to the water-soluble/methanol-insoluble tetra-acetyl derivative, highlighting the solubility switch used in purification.
Figure 1: Solubility-driven synthesis and isolation pathway of Tetra-N-acetyl Kanamycin A.
References
-
Cron, M. J., et al. (1958).[1][2] Kanamycin. IV.[1][2][3][7] The Structure of Kanamycin. Journal of the American Chemical Society.[1][2] (Describes the acetylation of Kanamycin A and the properties of the N-acetyl derivative). [1][2]
-
Umezawa, H., et al. (1957).[1][2][8] Production and Isolation of Kanamycin.[1][2][4][5][6][8][9] Journal of Antibiotics.[1][2] (Foundational work on Kanamycin isolation and solubility properties).
-
PubChem. Kanamycin A Compound Summary.[1][2][3] National Center for Biotechnology Information.[1][2] (Physicochemical data verification).
-
Green, K. D., & Garneau-Tsodikova, S. (2013).[1][2] Resistance to aminoglycoside antibiotics: an overview of the molecular mechanisms.[1][2] MedChemComm.[1][2] (Context on N-acetylation as a resistance mechanism and property alteration).
Sources
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- 2. Kanamycin A - Wikipedia [en.wikipedia.org]
- 3. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]
- 7. [Physicochemical properties of some antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. neolab.de [neolab.de]
Methodological & Application
Using Tetra-N-acetyl Kanamycin A as an internal standard
Executive Summary
The analysis of aminoglycosides (AGs) like Kanamycin, Tobramycin, and Amikacin is historically plagued by their high polarity, lack of UV chromophores, and poor retention on standard C18 stationary phases. While Hydrophilic Interaction Liquid Chromatography (HILIC) is a common solution, it often suffers from poor reproducibility and long equilibration times.[1]
This Application Note details a robust protocol utilizing Tetra-N-acetyl Kanamycin A as a Structural Internal Standard (IS) . By employing a chemical derivatization strategy (acetylation), we convert highly polar native aminoglycosides into hydrophobic species suitable for stable Reverse-Phase (RP) chromatography.[1] Tetra-N-acetyl Kanamycin A serves as the ideal normalizer for this workflow due to its structural homology, identical ionization behavior, and matched reaction kinetics with target AGs.
Key Benefits:
-
Cost Efficiency: Enables the use of standard C18 columns (vs. expensive specialized HILIC columns).
-
Sensitivity: Acetylation enhances ionization efficiency in ESI(+), lowering Limits of Quantitation (LOQ).[1]
-
Precision: Corrects for derivatization variability and matrix effects.
Scientific Rationale & Mechanism
The Polarity Challenge
Native Kanamycin A contains four primary amine groups, making it polycationic at neutral pH. This leads to:
-
Irreversible binding to active silanol sites on silica columns.[1]
-
Void volume elution on C18 columns (k' < 1).
-
Ion suppression in MS due to co-eluting salts.[1]
The Acetylation Solution
Reacting the sample with acetic anhydride converts the basic amines (-NH2) into neutral amides (-NH-CO-CH3).[1]
-
Reaction:
[1] -
Result: The analyte becomes significantly less polar (hydrophobic), allowing for retention and separation on C18 columns.[1]
Why Tetra-N-acetyl Kanamycin A?
Unlike generic IS choices (e.g., deuterated compounds which may be unavailable, or structurally dissimilar compounds like caffeine), Tetra-N-acetyl Kanamycin A is the stoichiometric saturation product of Kanamycin A.[1]
-
Usage Case A (Co-Derivatization): If quantifying other AGs (e.g., Tobramycin), native Kanamycin A is spiked into the sample before derivatization.[1] It reacts alongside the analyte, correcting for reaction incompleteness.
-
Usage Case B (Pre-Derivatized Spike): If quantifying already acetylated species (e.g., bacterial resistance metabolites), pre-synthesized Tetra-N-acetyl Kanamycin A is spiked as a direct reference.[1]
Chemical Logic & Pathway Visualization
The following diagram illustrates the derivatization workflow and the role of the Internal Standard.
Caption: Workflow demonstrating the co-derivatization of the target analyte and the Kanamycin A precursor to generate the active Tetra-N-acetyl Internal Standard.
Experimental Protocol
Materials & Reagents
-
Analyte Standards: Tobramycin, Amikacin, or Gentamicin (USP Grade).[1]
-
Internal Standard Precursor: Kanamycin A Sulfate (High Purity >98%).[1]
-
Reagents: Acetic Anhydride (AA), Pyridine (anhydrous), Methanol (LC-MS grade), Formic Acid.[1]
-
Buffer: 10 mM Ammonium Formate (pH 3.5).
Preparation of Tetra-N-acetyl Kanamycin A (In-Situ)
Note: If commercial Tetra-N-acetyl Kanamycin A is unavailable, this step generates it within the sample.[1]
-
Stock Solution: Prepare 1.0 mg/mL Kanamycin A in water.
-
Working IS Spike: Dilute to 10 µg/mL in water.
-
Spiking: Add 50 µL of Working IS Spike to 200 µL of Sample (Plasma/Broth).
Derivatization Procedure (Critical Step)
This reaction targets the free amines.[1] Pyridine acts as a catalyst and acid scavenger.
-
Precipitation: To the spiked sample (250 µL), add 500 µL Acetonitrile. Vortex and centrifuge (10,000 x g, 5 min) to remove proteins.
-
Transfer: Transfer 200 µL of supernatant to a clean glass vial.
-
Reagent Addition: Add 50 µL Pyridine followed by 50 µL Acetic Anhydride .
-
Incubation: Cap tightly and heat at 60°C for 20 minutes .
-
Quenching: Add 200 µL of 100 mM Glycine or water to quench excess anhydride.
-
Dilution: Dilute 1:1 with Mobile Phase A prior to injection.
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+) |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Temp | 40°C |
| Injection | 2.0 µL |
Gradient Profile:
-
0-1 min: 5% B (Desalting)[1]
-
1-6 min: 5%
40% B (Elution of acetylated AGs)[1] -
6-8 min: 95% B (Wash)[1]
-
8-10 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters
The acetylation adds 42.01 Da per amine group.[1] Kanamycin A has 4 amines.
MRM Transitions Table:
| Compound | Precursor (m/z) | Product (m/z) | CE (V) | Role |
| Tetra-N-acetyl Kanamycin A | 653.6 | 203.1 | 35 | Internal Standard |
| 653.6 | 364.2 | 28 | Qualifier | |
| Tetra-N-acetyl Tobramycin | 636.6 | 203.1 | 35 | Analyte |
| Tetra-N-acetyl Amikacin | 754.7 | 264.2 | 40 | Analyte |
Note: The product ion m/z 203.1 typically corresponds to the acetylated glucosamine moiety, a common fragment in this class.
Data Analysis & Validation
Linearity & Calibration
Construct a calibration curve by plotting the Area Ratio (Analyte / Tetra-N-acetyl Kan A) against concentration.[1]
-
Expected Linearity:
over the range of 10 ng/mL to 10,000 ng/mL. -
Why Ratio? If the derivatization efficiency drops (e.g., due to water in the pyridine), both the Analyte and the Kanamycin A precursor are affected equally. The ratio remains constant, ensuring accuracy.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low IS Signal | Incomplete Derivatization | Ensure reagents are anhydrous; increase incubation time to 30 min. |
| Split Peaks | Isomers / Partial Acetylation | Check pH of mobile phase; ensure excess acetic anhydride was used.[1] |
| Retention Shift | Column Dewetting | Ensure at least 5% organic in initial mobile phase; check column temperature. |
References
-
Determination of Kanamycin by High Performance Liquid Chromatography. MDPI. Available at: [Link][1]
-
Detection of acetyltransferase modification of kanamycin in bacteria using LC-MS/MS. PubMed. Available at: [Link]
-
Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues. MDPI. Available at: [Link][1]
-
Kanamycin Sulfate Technical Data. PubChem. Available at: [Link][1]
-
Analysis of Aminoglycosides via Derivatization. Journal of Chromatographic Science. Available at: [Link][1]
Sources
Characterization and Utilization of Tetra-N-acetyl Kanamycin A in Aminoglycoside Resistance Profiling
Abstract
Tetra-N-acetyl Kanamycin A (TNAK) represents the fully derivatized, pharmacologically inert terminal metabolite of the aminoglycoside Kanamycin A. While clinical resistance typically arises from mono- or di-acetylation mediated by specific Aminoglycoside N-acetyltransferases (AACs), TNAK serves a critical role in research as a definitive null-control and a mass spectrometry reference standard . This application note details the physicochemical rationale for TNAK’s inactivity, protocols for its chemical synthesis as an analytical standard, and its application in validating AAC-mediated resistance mechanisms.
Part 1: The Biochemistry of Inactivation
To understand the utility of TNAK, one must first understand the structural requirements of Kanamycin A efficacy. Kanamycin A acts by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, specifically at the A-site, inducing mistranslation.[1]
Mechanism of Action vs. Inactivation
The binding of Kanamycin A is driven by electrostatic interactions between its four positively charged amino groups (at positions C-1, C-3, C-2', and C-6') and the negatively charged phosphate backbone of the rRNA.
-
Native Kanamycin A: Polycationic at physiological pH. High affinity for 16S rRNA.
-
Tetra-N-acetyl Kanamycin A: The acetylation of all four amine groups converts primary amines (
) to amides ( ). Amides are neutral at physiological pH. This eliminates the electrostatic "anchors" required for ribosomal docking, rendering the molecule biologically inert.
Visualization: The Deactivation Cascade
The following diagram illustrates the transition from the active antibiotic to the inert TNAK standard, highlighting the role of AACs versus chemical synthesis.
Figure 1: Pathways to Acetylation. Enzymatic pathways (red) typically yield mono/di-acetylated forms. Chemical synthesis (blue) is required to reliably generate the Tetra-N-acetyl standard.
Part 2: Applications in Research & Development
The "Null" Control in Structure-Activity Relationship (SAR) Studies
In novel drug development, TNAK is the gold standard for a negative control . When testing novel aminoglycoside derivatives, TNAK confirms that observed antibacterial activity is due to the amine-pharmacophore and not non-specific toxicity of the scaffold.
-
Protocol Utility: If a test strain shows inhibition by TNAK, the assay is invalid (likely due to pH shock or solvent toxicity).
Mass Spectrometry Biomarker
In High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), TNAK is used as an internal standard to quantify the kinetics of AAC enzymes.
-
Shift Verification: Kanamycin A (
Da) shifts by Da for every acetyl group added. TNAK ( Da) provides a distinct high-mass endpoint to calibrate the separation of mono- and di-acetylated intermediates.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of TNAK Reference Standard
Use this protocol to generate high-purity TNAK for use as an analytical standard.
Reagents:
-
Kanamycin A Free Base (High Purity)
-
Acetic Anhydride (
) -
Methanol (anhydrous)
-
Pyridine (optional, as acid scavenger)
Procedure:
-
Dissolution: Dissolve 500 mg of Kanamycin A in 10 mL of anhydrous methanol.
-
Acetylation: Add 2.0 mL of acetic anhydride dropwise under constant stirring.
-
Note: A large excess of
is required to drive the reaction to completion (Tetra-substitution).
-
-
Incubation: Stir the mixture at room temperature (
) for 12 hours.-
Checkpoint: Monitor reaction progress via TLC (Silica gel; solvent:
, 1:1:1). Kanamycin A will stay at the origin; TNAK will migrate significantly higher due to loss of polarity.
-
-
Precipitation: Evaporate the solvent under reduced pressure (Rotavap). Re-dissolve the syrup in a minimal volume of ethanol and precipitate by adding excess diethyl ether.
-
Validation: Confirm structure via Mass Spectrometry (Target
: ).
Protocol B: Comparative MIC Assay (The Self-Validating System)
This protocol validates the loss of activity, serving as a quality control step for the synthesized standard.
Materials:
-
Strain: Escherichia coli ATCC 25922 (Aminoglycoside susceptible).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compounds: Kanamycin A (Control), TNAK (Test).
Workflow:
-
Preparation: Prepare stock solutions of Kanamycin A and TNAK at 10,240
in water. -
Dilution: Perform serial 2-fold dilutions in CAMHB across a 96-well plate (Final range: 512
to 0.5 ). -
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation:
for 16-20 hours. -
Readout:
-
Valid Result (Kanamycin A): MIC should be
. -
Valid Result (TNAK): MIC should be
(No growth inhibition). -
Note: If TNAK shows inhibition, the standard is likely contaminated with unreacted Kanamycin A.
-
Part 4: Analytical Data Summary
Table 1: Physicochemical Comparison
| Feature | Kanamycin A | Tetra-N-acetyl Kanamycin A |
| Molecular Weight | 484.50 g/mol | 652.64 g/mol |
| Charge (pH 7.4) | Polycationic (+4) | Neutral (0) |
| Ribosomal Binding | High Affinity ( | No Binding Detected |
| Antibacterial Activity | Potent (MIC | Inactive (MIC |
| HPLC Retention (HILIC) | Strong Retention (Polar) | Weak Retention (Less Polar) |
Part 5: Resistance Profiling Workflow
The following workflow describes how to use TNAK to identify unknown resistance mechanisms in clinical isolates.
Figure 2: Analytical workflow for distinguishing enzymatic resistance (AAC) from other mechanisms using mass spectrometry.
References
-
Umezawa, H., et al. (1957). "Isolation of Kanamycin." Journal of Antibiotics.
-
Magnet, S., & Blanchard, J. S. (2005). "Molecular insights into aminoglycoside action and resistance." Chemical Reviews, 105(2), 477-498. (Detailed review of AAC mechanisms).
-
Hasegawa, A., et al. (1968).[2] "Synthetic Studies on Carbohydrate Antibiotics: Part IX. Synthesis of Kanamycin A and Related Compounds." Agricultural and Biological Chemistry. (Source for chemical synthesis of Tetra-N-acetyl derivatives).[2]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard for MIC protocols).
-
Fong, D. H., & Berghuis, A. M. (2002). "Substrate specificity of aminoglycoside acetyltransferase AAC(6')-Ii." The EMBO Journal. (Structural basis of acetylation).
Sources
Tetra-N-acetyl Kanamycin A for studying aminoglycoside modifying enzymes
Application Note & Protocols
Topic: Tetra-N-acetyl Kanamycin A: A Specific Chemical Probe for the Functional Characterization of Aminoglycoside Modifying Enzymes
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enzymatic modification of aminoglycoside antibiotics is the predominant mechanism of bacterial resistance, posing a significant challenge to their clinical efficacy. Aminoglycoside Modifying Enzymes (AMEs) are a diverse group of bacterial enzymes classified into three main families: acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Distinguishing the specific activity of these enzymes is crucial for understanding resistance mechanisms and for the development of new antibiotics or enzyme inhibitors. This document provides a detailed guide on the application of Tetra-N-acetyl Kanamycin A, a chemically modified derivative of Kanamycin A, as a specific tool to probe and differentiate the activity of AMEs, with a primary focus on characterizing Aminoglycoside N-acetyltransferases (AACs).
Introduction: The Challenge of Aminoglycoside Resistance
Aminoglycosides, such as Kanamycin A, are potent bactericidal antibiotics that function by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent cell death.[1][2] Their use, however, is threatened by the widespread emergence of resistance. The most prevalent mechanism of clinical resistance is the covalent modification of the antibiotic by AMEs.[3][4][5] These enzymes, often encoded on mobile genetic elements, alter the structure of the aminoglycoside at specific amino (-NH2) or hydroxyl (-OH) groups, which drastically reduces its affinity for the ribosomal target.[4]
The three main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetyl-CoA-dependent acetylation of an amino group.[5][6]
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the ATP-dependent phosphorylation of a hydroxyl group.[3]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the ATP-dependent adenylylation of a hydroxyl group.[3]
Identifying the specific class of AME active in a resistant strain or a purified enzyme sample is a critical step in both surveillance and drug discovery. This guide introduces Tetra-N-acetyl Kanamycin A as a specific chemical probe to aid in this characterization.
Rationale: Why Use Tetra-N-acetyl Kanamycin A?
Kanamycin A is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside that possesses four primary amino groups, all of which are potential sites for modification by AAC enzymes.[7][8] By chemically pre-acetylating all four of these amino groups to create Tetra-N-acetyl Kanamycin A, we create a molecule with fundamentally different properties as an AME substrate.
The Core Principle: The amino groups of Tetra-N-acetyl Kanamycin A are blocked by acetylation. Therefore, it cannot serve as a substrate for any AAC enzyme. However, its hydroxyl groups remain unmodified, meaning it can, in principle, still be a substrate for APH or ANT enzymes.
This differential reactivity allows for its use as a highly specific negative control substrate to confirm AAC activity. If an enzyme preparation shows activity against Kanamycin A but is completely inactive against Tetra-N-acetyl Kanamycin A in an assay designed to detect acetylation, it provides strong evidence that the activity is from an AAC enzyme.
| Property | Kanamycin A | Tetra-N-acetyl Kanamycin A |
| Structure | Contains 4 primary amino groups (-NH₂) | Contains 4 N-acetyl groups (-NH-CO-CH₃) |
| Substrate for AACs | Yes | No |
| Substrate for APHs/ANTs | Yes | Yes (in principle) |
| Primary Application | General substrate for all AMEs | Specific negative control for AACs |
Synthesis and Characterization of Tetra-N-acetyl Kanamycin A
While this molecule may be commercially available, understanding its synthesis is key to its application. Tetra-N-acetyl Kanamycin A is typically prepared by the exhaustive acetylation of Kanamycin A using a reagent like acetic anhydride in a suitable solvent such as methanol.[9]
General Synthesis Scheme: Kanamycin A + 4 (CH₃CO)₂O → Tetra-N-acetyl Kanamycin A + 4 CH₃COOH
Purification is typically achieved through chromatographic methods, and characterization is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify the addition of four acetyl groups.[9][10]
Application Protocol: Confirming AAC Activity with a Comparative Assay
The most direct application of Tetra-N-acetyl Kanamycin A is to confirm that an observed enzymatic activity is indeed N-acetylation. This is achieved by running parallel reactions with Kanamycin A and Tetra-N-acetyl Kanamycin A. The release of Coenzyme A (CoA-SH) from the acetyl-CoA donor is monitored spectrophotometrically using Ellman's Reagent, DTNB.[11][12][13] DTNB reacts with the free sulfhydryl group of CoA to produce the yellow-colored compound TNB, which absorbs at 412 nm.[11]
Reaction Scheme
Caption: Workflow for a coupled spectrophotometric assay of AAC activity.
Detailed Step-by-Step Protocol
A. Required Reagents & Buffers
-
Reaction Buffer: 50 mM HEPES, pH 7.5.
-
DTNB Solution: 10 mM 5,5′-dithio-bis-(2-nitrobenzoic acid) in Reaction Buffer. Prepare fresh.
-
Acetyl-CoA Solution: 10 mM Acetyl Coenzyme A in Reaction Buffer. Prepare fresh and keep on ice.
-
Substrate 1 (Positive Control): 10 mM Kanamycin A sulfate in Reaction Buffer.
-
Substrate 2 (Test Compound): 10 mM Tetra-N-acetyl Kanamycin A in Reaction Buffer.
-
Enzyme Preparation: Purified or partially purified AME of interest, diluted in Reaction Buffer to a suitable concentration (to be determined empirically).
B. Assay Procedure (96-well plate format)
-
Prepare Reaction Master Mixes: Prepare two master mixes, one for each substrate. For each N reactions, mix:
-
Reaction Buffer: (N x 80 µL)
-
DTNB Solution: (N x 2 µL)
-
Acetyl-CoA Solution: (N x 5 µL)
-
-
Set up the Plate: In a clear, flat-bottom 96-well plate, set up the following reactions in triplicate.
| Well ID | Reagent | Volume (µL) | Purpose |
| Blank | Reaction Buffer | 100 | Spectrophotometer blank |
| No-Enzyme Control | Kanamycin A Master Mix | 87 | Background reaction rate |
| Reaction Buffer | 13 | ||
| Test Reaction | Kanamycin A Master Mix | 87 | Activity on Kanamycin A |
| Enzyme Preparation | 13 | ||
| Negative Substrate Control | Tetra-N-acetyl KA Master Mix | 87 | Activity on modified substrate |
| Enzyme Preparation | 13 |
-
Initiate the Reaction: Start the reactions by adding the final component (Enzyme or Buffer).
-
Monitor Absorbance: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 412 nm (A412) every 30 seconds for 15-30 minutes at 25°C or 37°C.
C. Data Analysis & Interpretation
-
Calculate Reaction Rates: For each well, plot A412 versus time. The initial linear portion of the curve represents the reaction rate (ΔA412 / minute).
-
Correct for Background: Subtract the rate of the "No-Enzyme Control" from the rates of the enzyme-containing wells.
-
Interpret the Results:
-
Strong AAC Activity: A significant, linear increase in absorbance will be observed in the "Test Reaction" wells (with Kanamycin A). The "Negative Substrate Control" wells (with Tetra-N-acetyl Kanamycin A) will show a rate close to zero (similar to the no-enzyme control).
-
No AAC Activity: All wells will show rates close to zero. The enzyme is either inactive or is not an AAC.
-
Ambiguous Result: If activity is seen with both substrates, it suggests a potential issue with the assay or substrate purity. However, this is highly unlikely given the reaction mechanism.
-
Advanced Application: A Workflow for AME Class Differentiation
Tetra-N-acetyl Kanamycin A can be a key component in a logical workflow to characterize an unknown AME. This workflow uses the specific AAC assay described above as a primary screen.
Caption: Logical workflow for characterizing AME activity.
Workflow Explanation:
-
Initial Screen: An unknown AME is tested using the comparative AAC assay with both Kanamycin A and Tetra-N-acetyl Kanamycin A.
-
Decision Point:
-
If activity is detected only with Kanamycin A: The enzyme is functionally confirmed as an Aminoglycoside N-acetyltransferase (AAC).
-
If no activity is detected with either substrate: This result indicates the enzyme is not an AAC. Because the DTNB assay is specific for the release of CoA-SH from acetyl-CoA, it cannot detect phosphorylation or adenylylation. Therefore, the enzyme is likely an APH or ANT.
-
-
Next Steps for Non-AACs: To confirm APH or ANT activity, orthogonal assays are required. These typically involve using radiolabeled ATP (e.g., [γ-³²P]ATP) and detecting the transfer of the radiolabel to the aminoglycoside substrate via autoradiography or scintillation counting. Alternatively, advanced mass spectrometry methods can detect the mass shift corresponding to phosphorylation or adenylylation.[10]
Troubleshooting & Considerations
-
High Background in No-Enzyme Control: This may be due to the spontaneous hydrolysis of Acetyl-CoA. Ensure the Acetyl-CoA solution is fresh and kept on ice. The reaction buffer pH should not be excessively high.
-
Substrate Purity: The purity of Tetra-N-acetyl Kanamycin A is critical. Contamination with unmodified or partially acetylated Kanamycin A will lead to a false-positive signal.
-
Enzyme Concentration: The concentration of the AME should be optimized to ensure the reaction rate is linear within the measurement period. If the rate is too fast, the substrate will be quickly depleted, and the curve will plateau prematurely.
Conclusion
Tetra-N-acetyl Kanamycin A is a powerful and specific chemical tool for the functional investigation of aminoglycoside resistance. By serving as a definitive negative control substrate for N-acetyltransferases, it allows researchers to unambiguously confirm AAC activity using a simple and robust spectrophotometric assay. Its integration into a broader characterization workflow provides a logical and efficient path to differentiate between the major classes of aminoglycoside modifying enzymes, thereby accelerating research into bacterial resistance and the development of next-generation therapeutics.
References
-
Shi, K., Caldwell, S. J., & Berghuis, A. M. (2013). Aminoglycoside-modifying enzymes: mechanisms of catalytic processes and inhibition. Available at: [Link]
-
Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug resistance updates, 13(6), 151-171. Available at: [Link]
-
Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Available at: [Link]
-
Jana, S., & Deb, J. K. (2006). Molecular understanding of aminoglycoside action and resistance. Applied microbiology and biotechnology, 70(2), 140-150. Available at: [Link]
-
Ramirez, M. S., Nikolaidis, N., & Tolmasky, M. E. (2013). Rise and dissemination of aminoglycoside resistance: the aac(6′)-Ib paradigm. Frontiers in microbiology, 4, 121. Available at: [Link]
-
Hasegawa, A., Kurihara, N., Nishimura, D., & Nakajima, M. (1968). Synthetic Studies on Carbohydrate Antibiotics: Part IX. Synthesis of Kanamycin A and Related Compounds. Agricultural and Biological Chemistry, 32(9), 1130-1134. Available at: [Link]
-
Pfalz, G. M., et al. (2009). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 53(1), 121-128. Available at: [Link]
-
Pohanka, M. (2018). Chemical mechanism of Ellman's method. ResearchGate. Available at: [Link]
-
Smith, C. A., et al. (2017). Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im. Microbial cell, 4(12), 406. Available at: [Link]
-
Boehr, D. D., et al. (2005). The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli. Biochemistry, 44(48), 15847-15855. Available at: [Link]
-
Sullivan, M. L., & Prather, B. S. (2023). Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent. Methods in Enzymology, 691, 169-183. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Kanamycin. PubChem Compound Database. Available at: [Link]
- Umezawa, S., & Ito, Y. (1978). Method for production of kanamycin C and its derivatives. U.S. Patent No. 4,120,955.
-
Edayathumangalam, R. S., et al. (2018). Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(18), 1579-1585. Available at: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rise and dissemination of aminoglycoside resistance: the aac(6′)-Ib paradigm [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kanamycin A - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Tetra-N-acetyl Kanamycin A in Cell-Based Assays for Screening Aminoglycoside-Modifying Enzyme Inhibitors
Abstract
The rise of antibiotic resistance is a critical global health threat, with enzymatic inactivation of antibiotics being a primary mechanism of resistance. Aminoglycoside N-acetyltransferases (AACs) are a major family of enzymes that confer resistance to aminoglycoside antibiotics like Kanamycin A by acetylating them, rendering them unable to bind to their ribosomal target.[1][2][3] This application note details a robust, cell-based assay strategy for the discovery of AAC inhibitors. We describe the critical role of Tetra-N-acetyl Kanamycin A, the inactivated product of the enzymatic reaction, as an essential negative control to ensure assay specificity and validate potential inhibitor hits. This approach provides a physiologically relevant screening environment and a self-validating framework to identify compounds that can restore the efficacy of existing aminoglycoside antibiotics.
Introduction: The Challenge of Aminoglycoside Resistance
Aminoglycoside antibiotics, such as Kanamycin A, are potent bactericidal agents that function by irreversibly binding to the 30S ribosomal subunit, disrupting protein synthesis and leading to cell death.[4][5] However, their clinical efficacy is severely compromised by the spread of resistance genes. The most prevalent mechanism of resistance is the enzymatic modification of the aminoglycoside molecule by bacterial enzymes, including aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).[2][6][7]
AAC enzymes catalyze the transfer of an acetyl group from acetyl-CoA to one of the amino groups on the Kanamycin A scaffold.[7][8] This modification, which can result in products like Tetra-N-acetyl Kanamycin A, sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective.[1][2] A promising strategy to combat this resistance is the development of small molecule inhibitors that target these resistance-conferring enzymes.[9][10] When used in combination with an aminoglycoside, such an inhibitor could restore its antibacterial activity in resistant strains.
Cell-based assays offer a significant advantage over purely biochemical screens because they provide a more physiologically relevant context, simultaneously assessing compound permeability, toxicity, and target engagement within a living system.[11][12][13] This application note provides a detailed protocol for a bacterial cell-based assay designed to screen for inhibitors of AAC enzymes, highlighting the indispensable role of Tetra-N-acetyl Kanamycin A in validating the mechanism of action of potential hits.
Assay Principle
The screening strategy is based on a phenotypic conversion, or resensitization, of Kanamycin-resistant bacteria to Kanamycin A in the presence of an effective AAC inhibitor.
-
Assay System : An E. coli strain that is naturally sensitive to Kanamycin A is rendered resistant by transforming it with a plasmid expressing an aminoglycoside N-acetyltransferase (AAC) gene, for example, aac(6')-Ib, which is known to confer resistance to Kanamycin and Amikacin.[14]
-
Screening : This resistant strain is cultured in the presence of a normally sub-lethal concentration of Kanamycin A and a library of test compounds. If a test compound inhibits the AAC enzyme, Kanamycin A will not be acetylated, allowing it to bind the ribosome and kill the bacteria.
-
Validation with Tetra-N-acetyl Kanamycin A : A critical step is to differentiate true AAC inhibitors from compounds that are generally toxic or act via other mechanisms. Tetra-N-acetyl Kanamycin A serves as the ultimate specificity control. Since it is already in its fully acetylated, inactive form, it cannot be a substrate for AAC and cannot bind the ribosome. Therefore, a true AAC inhibitor will show no cytotoxic effect when the cells are treated with Tetra-N-acetyl Kanamycin A instead of Kanamycin A. This control experiment validates that the compound's activity is dependent on inhibiting the inactivation of Kanamycin A.
Key Methodologies and Protocols
3.1. Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Kanamycin A Sulfate | Major Biochemical Suppliers | Primary antibiotic |
| Tetra-N-acetyl Kanamycin A | Custom Synthesis/Specialty Chemical | Specificity control |
| E. coli Host Strain (e.g., DH5α) | Standard Lab Supplier | Background for resistant strain |
| Plasmid with AAC gene (e.g., pAC-aac(6')-Ib) | Custom Cloning/Research Lab | Confers Kanamycin resistance |
| Luria-Bertani (LB) Broth/Agar | Standard Lab Supplier | Bacterial growth media |
| Resazurin Sodium Salt | Sigma-Aldrich | Cell viability indicator |
| 96-well or 384-well microplates | Corning, Greiner | HTS platform |
| Test Compound Library | In-house or Commercial | Source of potential inhibitors |
3.2. Diagram: Mechanism of Resistance and Inhibition
The following diagram illustrates the biochemical pathway leading to resistance and the point of intervention for a potential inhibitor.
Caption: Mechanism of AAC-mediated resistance and inhibitor action.
3.3. Protocol 1: Validation of the Resistant Strain
Objective: To confirm that the engineered E. coli strain is resistant to Kanamycin A compared to the sensitive parent strain.
-
Prepare overnight cultures of both the sensitive parent strain and the AAC-expressing resistant strain in LB broth.
-
Perform a standard broth microdilution assay. In a 96-well plate, create a 2-fold serial dilution of Kanamycin A (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculate the wells with the bacterial cultures, diluted to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate at 37°C for 18-24 hours with shaking.
-
Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration of Kanamycin A that prevents visible growth.
-
Expected Outcome: The MIC for the resistant strain should be significantly higher (e.g., >64 µg/mL) than for the sensitive strain (e.g., <8 µg/mL).
3.4. Protocol 2: High-Throughput Screening (HTS) for AAC Inhibitors
Objective: To screen a compound library for potential inhibitors of the AAC enzyme.
-
Preparation: Grow an overnight culture of the resistant E. coli strain in LB broth containing a selective antibiotic for plasmid maintenance. Dilute the culture to the optimal seeding density in fresh media.
-
Compound Plating: Dispense test compounds into a 384-well plate to a final concentration (e.g., 10 µM). Include appropriate controls (see Section 4).
-
Cell Seeding: Add the diluted bacterial culture to each well.
-
Kanamycin A Addition: Add Kanamycin A to all wells (except negative controls) to a final concentration that is sub-lethal for the resistant strain but lethal for the sensitive strain (e.g., 32 µg/mL).
-
Incubation: Incubate the plates at 37°C for 4-6 hours, or until control wells show appropriate growth.
-
Viability Measurement: Add Resazurin solution to each well and incubate for another 1-2 hours. Measure fluorescence (Ex/Em: ~560/590 nm). A low fluorescence signal indicates cell death and thus, potential inhibition of the AAC enzyme.
3.5. Diagram: HTS and Hit Validation Workflow
This diagram outlines the logical flow from primary screening to hit confirmation using Tetra-N-acetyl Kanamycin A.
Caption: Workflow for HTS and subsequent hit validation.
The Self-Validating System: Designing Controls
The trustworthiness of any screening assay hinges on its controls.[15] The use of Tetra-N-acetyl Kanamycin A is the cornerstone of a self-validating system that eliminates false positives.
4.1. Plate Layout and Expected Outcomes
| Well Type | Cells (Resistant) | Kanamycin A | Tetra-N-acetyl Kanamycin A | Test Compound | Expected Outcome | Interpretation |
| Negative Control | + | - | - | - (Vehicle) | Growth | 100% Viability Baseline |
| Positive Control | + | + | - | - (Vehicle) | Growth | 0% Inhibition Baseline |
| Hit Compound | + | + | - | + | No Growth | Potential AAC Inhibition |
| Specificity Control | + | - | + | + (Hit Cmpd) | Growth | Confirms AAC-dependent MoA |
| Toxicity Control | + | - | - | + (Hit Cmpd) | Growth | Confirms compound is not broadly toxic |
4.2. Diagram: Logic of Assay Controls
Caption: Logical relationships between key assay controls.
Conclusion
The cell-based resensitization assay described here is a powerful method for discovering novel inhibitors of aminoglycoside N-acetyltransferases. The incorporation of Tetra-N-acetyl Kanamycin A as a definitive specificity control is a non-negotiable step in the validation cascade. It allows researchers to confidently distinguish true mechanism-based inhibitors from compounds with off-target or non-specific cytotoxic effects. This robust, self-validating protocol provides a clear path for identifying promising lead compounds that can help restore the clinical utility of vital aminoglycoside antibiotics.
References
-
Kanamycin A - Wikipedia . Wikipedia. Available at: [Link]
-
Mycobacterial Aminoglycoside Acetyltransferases: A Little of Drug Resistance, and a Lot of Other Roles . Frontiers Media S.A. Available at: [Link]
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Research Progress on Kanamycin Resistance Mechanism . Creative Diagnostics. Available at: [Link]
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Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase . National Center for Biotechnology Information. Available at: [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease . National Center for Biotechnology Information. Available at: [Link]
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Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase type Ib [AAC(6′)-Ib] Identified by In-Silico Molecular Docking . National Center for Biotechnology Information. Available at: [Link]
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Aminoglycosides: An Overview . National Center for Biotechnology Information. Available at: [Link]
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Mechanism of Resistance to Amikacin and Kanamycin in Mycobacterium tuberculosis . National Center for Biotechnology Information. Available at: [Link]
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Radioenzymatic assays for aminoglycosides with kanamycin 6'-acetyltransferase . National Center for Biotechnology Information. Available at: [Link]
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Inhibition of Aminoglycoside 6′-N-Acetyltransferase Type Ib [Aac(6′)-Ib]: Structure-Activity Relationship . NSUWorks. Available at: [Link]
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A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria . American Society for Microbiology. Available at: [Link]
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Inhibition of Aminoglycoside 6′-N-Acetyltransferase Type Ib by Zinc: Reversal of Amikacin Resistance in Acinetobacter baumannii and Escherichia coli by a Zinc Ionophore . American Society for Microbiology. Available at: [Link]
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Kanamycin - Tiaris Biosciences . Tiaris Biosciences. Available at: [Link]
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Aminoglycoside 6′-N-acetyltransferase Type Ib [AAC(6′)-Ib]-Mediated Aminoglycoside Resistance: Phenotypic Conversion to Susceptibility by Silver Ions . MDPI. Available at: [Link]
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What is the mechanism of Kanamycin Sulfate? . Patsnap. Available at: [Link]
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The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli . ACS Publications. Available at: [Link]
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Identification of an inhibitor of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] by glide molecular docking . Royal Society of Chemistry. Available at: [Link]
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A review for cell-based screening methods in drug discovery . National Center for Biotechnology Information. Available at: [Link]
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Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion . ACS Publications. Available at: [Link]
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(PDF) Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors . ResearchGate. Available at: [Link]
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Aminoglycosides: Activity and Resistance . American Society for Microbiology. Available at: [Link]
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(PDF) Aminoglycoside antibiotic kanamycin functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein . ResearchGate. Available at: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance . PLOS One. Available at: [Link]
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Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli . MDPI. Available at: [Link]
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Real-Time Intracellular Analysis of Kanamycin Using Microaptasensors . National Center for Biotechnology Information. Available at: [Link]
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Application Note & Protocols: Principles of Aminoglycoside Selection in Bacterial Transformation
A Critical Evaluation of Kanamycin A and its Acetylated Derivatives for Robust Clone Selection
Abstract
The selection of successfully transformed bacteria is a cornerstone of molecular biology, fundamentally relying on the use of active antibiotics and corresponding resistance genes. Kanamycin is a widely used aminoglycoside antibiotic that provides a robust and reliable method for selecting transformants carrying the kanamycin resistance marker (kanR). This document provides an in-depth analysis of the kanamycin selection system, including its molecular mechanism of action and the enzymatic basis of resistance. We critically evaluate the suitability of modified analogs, specifically Tetra-N-acetyl Kanamycin A, for this purpose and conclude with field-proven protocols for the correct application of Kanamycin A in bacterial transformation workflows.
The Kanamycin Selection System: A Mechanistic Overview
Successful antibiotic selection hinges on a simple principle: the antibiotic must eliminate non-transformed cells, while transformed cells, which have acquired a specific resistance gene, must be able to neutralize the antibiotic and proliferate.
Mechanism of Kanamycin A Action
Kanamycin A is a bactericidal aminoglycoside antibiotic originally isolated from Streptomyces kanamyceticus[1]. Its efficacy stems from its ability to inhibit protein synthesis. The antibiotic enters the bacterial cell and binds with high affinity to a specific site on the 16S rRNA component of the 30S ribosomal subunit[2][3]. This binding event disrupts the translation process in two critical ways: it interferes with the correct codon-anticodon pairing, leading to the incorporation of incorrect amino acids, and it blocks the translocation of the ribosome along the mRNA[4][5]. The accumulation of misfolded, nonfunctional proteins is ultimately lethal to the bacterium[4].
The Basis of Plasmid-Mediated Kanamycin Resistance
In molecular cloning, resistance to kanamycin is most commonly conferred by the neomycin phosphotransferase II (NPTII) gene, often denoted as kanR[4][6]. This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates the antibiotic through chemical modification. The enzyme catalyzes the transfer of the gamma-phosphate group from ATP to the 3'-hydroxyl group of the kanamycin molecule[4]. This phosphorylation event sterically hinders the antibiotic from binding to its ribosomal target, rendering it harmless to the host bacterium and allowing for robust growth and selection.
Caption: Kanamycin action vs. the enzymatic inactivation by NPTII.
Critical Analysis: Why Tetra-N-acetyl Kanamycin A is Unsuitable for Selection
While Kanamycin A is an effective selection agent, it is crucial to understand that not all of its chemical derivatives are suitable for this purpose. A common query involves the use of acetylated forms, such as Tetra-N-acetyl Kanamycin A.
N-Acetylation as a Bacterial Resistance Strategy
Beyond phosphorylation, a key mechanism by which bacteria naturally develop resistance to aminoglycosides is through enzymatic acetylation[7]. Various aminoglycoside acetyltransferases (AACs) modify the essential amino groups on the antibiotic. This acetylation, particularly at the 6'-amino group, serves the same purpose as phosphorylation: it prevents the drug from binding effectively to its 16S rRNA target[8]. The addition of the acetyl group disrupts the critical hydrogen bonding interactions required for high-affinity binding to the ribosome[8].
The Inherent Inactivity of Tetra-N-acetyl Kanamycin A
Tetra-N-acetyl Kanamycin A is a molecule where the four primary amino groups have been chemically acetylated. Based on the established principles of aminoglycoside resistance, this pre-modified molecule is expected to be biologically inert. It is, in effect, already in a "resistance-mimicking" state.
Using an inactive compound like Tetra-N-acetyl Kanamycin A for selection is scientifically unsound because it cannot exert the necessary selective pressure. It will not kill the non-transformed bacteria, leading to a lawn of growth on the selection plate and making it impossible to distinguish or isolate the desired clones. Therefore, Tetra-N-acetyl Kanamycin A is not a viable reagent for bacterial selection.
Caption: Comparison of ribosomal interaction for active vs. acetylated kanamycin.
Field-Proven Protocols for Kanamycin A Selection
The following protocols describe the standard, validated method for using Kanamycin A (commercially available as Kanamycin Monosulfate) for the selection of transformed bacteria.
3.A. Protocol: Preparation of 50 mg/mL Kanamycin Stock Solution
Materials:
-
Kanamycin Monosulfate powder
-
Sterile, deionized or Milli-Q water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Weigh 500 mg of Kanamycin Monosulfate powder and transfer it to the sterile 15 mL tube.
-
Add 9 mL of sterile water to the tube.
-
Vortex or mix by inversion until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution (e.g., 1 mL per tube) into sterile 1.5 mL microcentrifuge tubes.
-
Label each aliquot clearly with the name, concentration (50 mg/mL), and date.
-
Store aliquots at -20°C for long-term use (up to one year)[9][11].
3.B. Protocol: Preparation of Kanamycin Selection Plates (LB Agar)
Materials:
-
Autoclaved Luria-Bertani (LB) agar (cooled to ~55°C)
-
50 mg/mL Kanamycin stock solution (thawed)
-
Sterile petri dishes
Procedure:
-
Prepare 1 liter of LB agar according to standard recipes and sterilize by autoclaving.
-
Place the autoclaved media in a 55°C water bath to cool. It is critical to cool the agar before adding the antibiotic to prevent heat-induced degradation[11].
-
Under sterile conditions (e.g., in a laminar flow hood), add 1 mL of the 50 mg/mL Kanamycin stock solution to the 1 liter of cooled LB agar. This yields a final concentration of 50 µg/mL[10][12].
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating bubbles.
-
Pour approximately 20-25 mL of the LB-Kanamycin agar into each sterile petri dish.
-
Allow the plates to solidify completely at room temperature.
-
For long-term storage, place the plates in a sealed bag at 4°C.
3.C. Protocol: Heat Shock Transformation and Selection
This protocol provides a general workflow for transforming chemically competent E. coli.
Caption: Standard workflow for heat shock transformation and antibiotic selection.
Procedure:
-
Thaw an aliquot of chemically competent E. coli on ice.
-
Add 1-5 µL of your plasmid DNA (containing the kanR gene) to the cells. Mix gently by flicking the tube.
-
Incubate the mixture on ice for 30 minutes[13].
-
Transfer the tube to a 42°C water bath for exactly 45-60 seconds (heat shock)[13]. Do not shake.
-
Immediately return the tube to ice for 5 minutes[13].
-
Add 950 µL of pre-warmed, sterile SOC or LB medium (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 1 to 1.5 hours in a shaking incubator. This recovery period allows the bacteria to repair their membranes and express the antibiotic resistance protein.
-
Spread 100-200 µL of the cell culture onto a pre-warmed LB-Kanamycin selection plate.
-
Incubate the plate upside down at 37°C overnight (16-18 hours).
-
Only bacteria that have successfully taken up the plasmid will form colonies.
Quantitative Data & Troubleshooting
Table 1: Recommended Kanamycin Concentrations
| Application | Vector Type | Recommended Final Concentration | Reference(s) |
| Bacterial Selection | High-copy Plasmids | 50 µg/mL | [4][12] |
| Bacterial Selection | Low-copy Plasmids / Cosmids | 20-25 µg/mL | [4] |
| Plant Transformation | Agrobacterium-mediated | 50-100 µg/mL | [4] |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No colonies | Inefficient transformation; Inactive antibiotic; Incorrect antibiotic concentration; Lethal gene insert. | Verify transformation efficiency with a control plasmid. Prepare fresh antibiotic stock and plates. Confirm the final concentration is correct. |
| A lawn of growth | Inactive antibiotic; Plates with no antibiotic; Contamination with resistant strain. | Prepare fresh plates with a new antibiotic stock. Always run a negative control (no plasmid) to check for contamination. |
| Satellite colonies | (Rare with Kanamycin) Antibiotic degradation over long incubation. | Kanamycin is stable and less prone to satellite colonies than ampicillin[6]. If observed, reduce incubation time or re-streak colonies onto a fresh plate. |
Conclusion
The Kanamycin A selection system is a powerful and reliable tool for molecular cloning when used correctly. Its efficacy is rooted in the lethal inhibition of protein synthesis in non-resistant bacteria, which is overcome in transformed cells by the enzymatic inactivation of the antibiotic via the kanR gene product. This application note clarifies that chemically modified derivatives like Tetra-N-acetyl Kanamycin A are fundamentally unsuitable for selection, as the N-acetylation renders the molecule biologically inert, thereby negating its ability to apply selective pressure. Adherence to the validated protocols provided herein for the preparation and use of Kanamycin A will ensure robust, reproducible, and accurate selection of bacterial transformants in your research endeavors.
References
-
Creative Diagnostics. (n.d.). Research Progress on Kanamycin Resistance Mechanism. [Link]
-
Creative Diagnostics. (n.d.). Detection and Analysis of Kanamycin Resistance Genes. [Link]
-
Wikipedia. (n.d.). Kanamycin A. [Link]
-
Addgene. (2023, October 10). Plasmids 101: Choosing an Antibiotic Resistance Gene. [Link]
-
iGEM. (n.d.). Protocols. [Link]
-
Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. [Link]
-
Creative Diagnostics. (n.d.). Application of Kanamycin in Genetic Engineering. [Link]
-
Experiment.com. (2024, September 10). Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic). [Link]
-
Laboratory Notes. (2020, September 11). Preparation of Stock Solution of Kanamycin (50 mg/ml). [Link]
-
St-Pierre, C., & Wright, G. D. (2012). Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase. PMC. [Link]
-
Ali, I., et al. (2019). The Effect of Kanamycin and Tetracycline on Growth and Photosynthetic Activity of Two Chlorophyte Algae. PMC. [Link]
-
ResearchGate. (2018, April 20). How can I prepare Kanamycin stock solution from the powder form?. [Link]
-
University of Washington. (n.d.). Antibiotic Concentrations. [Link]
-
Tiaris Biosciences. (n.d.). Kanamycin. [Link]
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- 7. creative-diagnostics.com [creative-diagnostics.com]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Tetra-N-acetyl Kanamycin A
Welcome to the technical support center for Tetra-N-acetyl Kanamycin A. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this modified aminoglycoside. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and established pharmaceutical formulation strategies to provide both explanatory background and actionable protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles governing the solubility of Tetra-N-acetyl Kanamycin A.
Q1: Why is Tetra-N-acetyl Kanamycin A so poorly soluble in aqueous solutions compared to its parent compound, Kanamycin A?
A: The dramatic decrease in water solubility is a direct result of its chemical modification. Kanamycin A is an aminoglycoside, a class of compounds characterized by multiple amino and hydroxyl groups.[1] In a neutral or acidic aqueous environment (physiological pH), the primary amino groups of Kanamycin A are protonated, making the molecule a polycation (positively charged).[2] This high polarity and charge are the primary drivers of its excellent water solubility.
The "Tetra-N-acetyl" modification neutralizes these critical amino groups by converting them into non-ionizable amide functional groups. This process eliminates the positive charges and significantly reduces the overall polarity of the molecule, making it more hydrophobic (lipophilic) and thus poorly soluble in water.
Caption: Impact of N-acetylation on Kanamycin A polarity.
Q2: I dissolved my Tetra-N-acetyl Kanamycin A in an organic solvent, but it crashed out when I added it to my aqueous cell culture medium. What happened?
A: This is a common phenomenon for poorly soluble compounds. You created a stock solution where the organic solvent (like DMSO) was the primary solubilizing agent. When this concentrated stock was introduced into the aqueous medium, the organic solvent was rapidly diluted. The final concentration of the organic solvent was too low to keep your compound dissolved in the now predominantly aqueous environment. The compound exceeded its maximum solubility in the final medium and precipitated out of the solution. The key is to ensure the final concentration of the co-solvent is sufficient to maintain solubility while remaining non-toxic to your experimental system.
Q3: Which general strategy should I attempt first for my benchtop in vitro experiment?
A: For most initial laboratory-scale experiments, the co-solvent approach is the most direct and effective starting point.[3] It involves dissolving the compound in a minimal amount of a water-miscible organic solvent before diluting it into your aqueous system. This method is straightforward and does not require complex formulation equipment.[4] We will detail this in Protocol 2.1.
Section 2: Troubleshooting and Solubilization Workflow
We recommend a tiered approach to solubilization, starting with the simplest methods and progressing to more complex strategies as needed.
Caption: Decision workflow for solubilizing Tetra-N-acetyl Kanamycin A.
Protocol 2.1: The Co-Solvent Approach (First-Line Strategy)
Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic Tetra-N-acetyl Kanamycin A to remain dissolved.[3] They effectively create a solvent mixture that bridges the polarity gap between the compound and water.
Recommended Co-solvents for In Vitro Use:
| Co-Solvent | Properties & Considerations | Typical Starting Stock Conc. | Max Final Conc. (Cell-based Assays) |
| DMSO | Powerful solvent, highly polar aprotic. Use high-purity, anhydrous grade. | 10-50 mM | < 0.5% (v/v) |
| Ethanol | Less toxic than DMSO. Use 100% (200 proof), non-denatured. | 10-20 mM | < 1.0% (v/v) |
| DMF | Strong solvent, similar to DMSO. | 10-50 mM | < 0.5% (v/v) |
| PEG 400 | Polyethylene glycol. Higher viscosity. Good for in vivo pre-formulation. | 5-15 mM | Variable, often higher than others |
Step-by-Step Methodology:
-
Preparation: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh a small amount (e.g., 1-5 mg) of Tetra-N-acetyl Kanamycin A powder.
-
Initial Dissolution: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to create a high-concentration stock solution (e.g., 20 mM). It is critical to dissolve the powder completely in the 100% organic solvent first.
-
Energy Input: Vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[5] Visually inspect to ensure no solid particles remain.
-
Serial Dilution (Crucial Step): This step is the most common source of failure. Do not add the concentrated stock directly to your final large volume of buffer. Instead, perform serial dilutions. To make your final working solution, slowly add the aqueous buffer/medium to your concentrated stock solution while vortexing. For example, add 1 µL of your 20 mM DMSO stock to 99 µL of buffer for a 200 µM solution, then add 10 µL of that to 90 µL of buffer for a 20 µM final concentration. This gradual reduction in solvent strength prevents the compound from precipitating.
-
Final Check: Before use, visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). Let it sit at the experimental temperature for 15-30 minutes to ensure stability.
Protocol 2.2: The pH Adjustment Approach
Causality: While the primary amino groups are acetylated, the molecule still contains numerous hydroxyl groups. The overall stability and hydrogen-bonding network of the molecule can be influenced by pH. For parent aminoglycosides, activity is often enhanced at a slightly alkaline pH (7.5-8.5), as this can improve transport across the bacterial membrane.[6] Testing a pH range can help identify conditions for optimal stability in solution.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a set of sterile, physiologically relevant buffers at different pH values (e.g., Phosphate-Buffered Saline at pH 6.5, 7.4, and Tris-HCl at pH 8.0).
-
Solubilization Test: Using the Co-Solvent Protocol (2.1), prepare your final working concentration of Tetra-N-acetyl Kanamycin A in each of the prepared buffers.
-
Stability Assessment: Aliquot the solutions and store them under experimental conditions (e.g., 37°C). Visually inspect for precipitation at several time points (e.g., 0, 1, 4, and 24 hours).
-
Selection: Choose the pH that provides the best solubility and stability for the duration of your experiment.
Protocol 2.3: Advanced Formulation Strategies
For applications where co-solvents are not viable (e.g., certain in vivo studies, final drug product formulation), more advanced techniques are required. These typically involve creating a delivery system for the drug.
-
Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[7] They can encapsulate the poorly soluble Tetra-N-acetyl Kanamycin A in their core, while the outer surface allows the entire complex to be water-soluble.[8]
-
Lipid-Based Formulations: These strategies involve dissolving the compound in oils, surfactants, and co-solvents to form systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[7][9] Upon gentle agitation in an aqueous medium, these systems spontaneously form fine oil-in-water emulsions, with the drug dissolved in the oil droplets.
-
Solid Dispersions: In this technique, the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[8][9] This is achieved by methods like spray drying or hot-melt extrusion and is primarily used for developing solid oral dosage forms.[10]
Section 3: Quantitative Solubility Assessment
Visual inspection is useful but not quantitative. To determine the actual solubility limit, a validated analytical method is essential.
Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to saturate the solvent over time.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Tetra-N-acetyl Kanamycin A powder to a known volume of your target solvent (e.g., water, PBS pH 7.4) in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours. This allows the solution to reach equilibrium.
-
Separation: After equilibration, allow the vials to stand so that the excess solid settles. Carefully collect the supernatant. To remove any remaining undissolved microparticles, filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the analysis of kanamycin and its derivatives.[11][12][13]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with an additive like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to improve peak shape.
-
Detection: Since the acetylated compound may lack a strong UV chromophore, detection can be challenging.
References
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Kanamycin. PubChem. [Link]
-
Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. MDPI. [Link]
-
Recent Advances in Aminoglycoside Antibiotics Analytical Determination. ResearchGate. [Link]
-
AMINOGLYCOSIDES. SlideShare. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. [Link]
-
Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Journal of Applied Pharmaceutical Science. [Link]
-
Kanamycin. Merck Index Online. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy. [Link]
-
A review on solubility enhancement technique. GSC Biological and Pharmaceutical Sciences. [Link]
-
Aminoglycosides (Antibiotics). SlideShare. [Link]
-
Kanamycin A. Wikipedia. [Link]
-
Kanamycin. AERU - University of Hertfordshire. [Link]
-
Determination of Kanamycin by High Performance Liquid Chromatography. PMC. [Link]
-
A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy. PMC. [Link]
-
Determination of Kanamycin by High Performance Liquid Chromatography. ResearchGate. [Link]
-
Determination of Kanamycin by High Performance Liquid Chromatography. ProQuest. [Link]
-
Kanamycin complexation with cellulose acetate sulphate: a promissing way from injectable to oral form of antibiotic. ResearchGate. [Link]
- Method for determining kanamycin sulfate.
-
Kanamycin sulfate - Technical Data Sheet. AppliChem. [Link]
- Method for production of kanamycin C and its derivatives.
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Technical Support Center: Tetra-N-acetyl Kanamycin A Stability
Topic: Degradation of Tetra-N-acetyl Kanamycin A in solution Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals
Welcome to the technical guide for Tetra-N-acetyl Kanamycin A (TNKA) . This resource addresses the specific stability challenges, degradation kinetics, and analytical hurdles associated with this critical aminoglycoside intermediate.
As a precursor in the synthesis of Amikacin , TNKA presents unique behavior in solution compared to its parent molecule, Kanamycin A. While Kanamycin A is a polycationic amine, TNKA is a neutral (or near-neutral) amide under standard conditions, fundamentally altering its stability profile and detection requirements.
Part 1: Stability & Degradation Mechanisms (The "Why")
Q1: What is the primary degradation pathway of Tetra-N-acetyl Kanamycin A in aqueous solution?
A: The primary degradation mechanism is Amide Hydrolysis (Deacetylation) . Unlike Kanamycin A, which degrades via oxidation or glycosidic bond cleavage under extreme conditions, TNKA degrades by losing its protective acetyl groups.
-
Mechanism: The nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the
-acetyl group results in the cleavage of the amide bond, releasing acetate and restoring the free amine. -
Stepwise Degradation: This process is rarely "all-or-nothing." It proceeds in a stepwise fashion, creating a complex mixture of Tri-, Di-, and Mono-
-acetyl Kanamycin A species before finally reverting to Kanamycin A.
Q2: How does pH influence the degradation rate?
A: The stability of TNKA is heavily pH-dependent.
-
Basic Conditions (pH > 9): Rapid Degradation. Base-catalyzed hydrolysis is the dominant pathway. This mechanism is intentionally exploited in Amikacin synthesis to selectively deprotect specific sites, but in a stability context, it represents a critical failure mode.
-
Acidic Conditions (pH < 4): Moderate Degradation. Acid-catalyzed hydrolysis occurs but is generally slower than base catalysis for aliphatic amides. However, prolonged exposure to strong acids and high temperatures can also risk hydrolyzing the glycosidic linkages between the rings, destroying the aminoglycoside core.
-
Neutral Conditions (pH 6–8): Maximum Stability. The amide bond is relatively stable at neutral pH at room temperature.
Q3: Why am I seeing "Ghost Peaks" in my chromatogram after 24 hours?
A: These are likely partially deacetylated intermediates . Because TNKA has four acetylation sites (
Visualizing the Degradation Pathway
Caption: Stepwise hydrolysis of Tetra-N-acetyl Kanamycin A yielding partially acetylated species and Kanamycin A.
Part 2: Analytical Method Troubleshooting (The "How")
Q4: I am using an OPA (o-phthalaldehyde) derivatization method, but I see no signal for TNKA. Why?
A: TNKA has no free primary amines. OPA reagents specifically react with primary amines to form fluorescent isoindoles. Since all four amino groups in TNKA are acetylated, OPA cannot react.
-
Solution: You must use a detection method that does not rely on amine derivatization, such as ELSD (Evaporative Light Scattering Detector) , CAD (Charged Aerosol Detector) , or LC-MS . Low-wavelength UV (205–210 nm) is possible but suffers from low sensitivity and high background noise.
Q5: My retention times are shifting wildly between runs. What is happening?
A: This often indicates pH instability in the mobile phase or on-column hydrolysis .
-
Cause: If your mobile phase is basic (e.g., pH > 8 for HILIC separations), TNKA may be degrading during the run.
-
Cause: If using Ion-Pairing (e.g., TFA/Heptafluorobutyric acid), temperature fluctuations can significantly alter the pairing equilibrium.
-
Fix: Buffer your mobile phase aggressively (e.g., 50-100 mM Ammonium Formate). Ensure the autosampler is kept at 4°C to prevent pre-injection hydrolysis.
Q6: How do I separate TNKA from Kanamycin A?
A: Their polarities are inverted.
-
Kanamycin A: Highly polar, elutes early on C18, late on HILIC.
-
TNKA: Significantly more hydrophobic (due to acetyl groups).
-
Recommendation: Use a C18 Reverse Phase column. TNKA will be retained well, while Kanamycin A will elute at the void volume. If you need to see both in one run, use a C18-Aq (Polar Embedded) column with a gradient starting at 100% Aqueous to capture Kanamycin, ramping to high organic to elute TNKA.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common analytical failures with Tetra-N-acetyl Kanamycin A.
Part 3: Experimental Protocols
Protocol A: Forced Degradation Study (Hydrolysis Profiling)
Objective: To generate and identify partial deacetylation products for method validation.
Reagents:
-
Tetra-N-acetyl Kanamycin A stock (1 mg/mL in water).
-
0.1 N NaOH (Base stress).
-
0.1 N HCl (Acid stress).
-
Phosphate Buffer pH 7.0 (Control).
Procedure:
-
Preparation: Aliquot 1 mL of TNKA stock into three amber glass vials.
-
Stress Induction:
-
Vial A (Acid): Add 100 µL 0.1 N HCl.
-
Vial B (Base): Add 100 µL 0.1 N NaOH.
-
Vial C (Control): Add 100 µL Buffer.
-
-
Incubation: Incubate at 60°C for 4 hours.
-
Quenching: Neutralize Vial A with 100 µL 0.1 N NaOH; Neutralize Vial B with 100 µL 0.1 N HCl.
-
Analysis: Analyze immediately via HPLC-ELSD (see Protocol B).
Expected Results:
| Condition | Expected Chromatogram | Dominant Species |
|---|---|---|
| Acid (Vial A) | Broadening of main peak, minor early eluters. | TNKA, Tri-N-acetyl (Trace) |
| Base (Vial B) | Multiple distinct peaks eluting before TNKA. | Tri-, Di-, Mono-N-acetyl Kanamycin |
| Control (Vial C) | Single sharp peak. | TNKA |[1][2]
Protocol B: HPLC-ELSD Method for TNKA
Objective: Reliable quantification of TNKA without derivatization.
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Pentafluoropropionic Acid (PFPA) in Water (Volatile ion-pairing agent).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5% -> 60% B (Elution of TNKA)
-
15-20 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Nebulizer: 35°C, Evaporator: 40°C, Gas Flow: 1.6 SLM).
-
Injection Vol: 10 µL.
References
-
Kawaguchi, H., et al. "Synthesis of Amikacin from Kanamycin A." Journal of Antibiotics, vol. 25, no. 12, 1972, pp. 695-708.
-
Thermo Fisher Scientific. "Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Application Note 267.
-
Zhang, X., et al. "Determination of Kanamycin by High Performance Liquid Chromatography."[3] Molecules, vol. 24, no.[4] 10, 2019, p. 1950.
-
Yuan, Y., et al. "Impurity profiling of amikacin sulfate by liquid chromatography coupled with charged aerosol detection and mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, vol. 196, 2021, 113917.
Sources
Technical Support Center: Optimizing HPLC Separation of Kanamycin A and Its Derivatives
Welcome to the technical support center for the HPLC analysis of Kanamycin A and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging analytes. Kanamycin A and its related compounds are highly polar aminoglycoside antibiotics, which present a unique set of challenges for chromatographic separation.[1][2][3] This resource provides in-depth, experience-based solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the HPLC analysis of Kanamycin A.
Q1: Why is Kanamycin A difficult to analyze by standard reversed-phase HPLC with UV detection?
Kanamycin A poses two primary challenges for standard RP-HPLC-UV analysis:
-
High Polarity: Kanamycin A is a very polar molecule and, therefore, exhibits poor retention on traditional non-polar C18 or C8 stationary phases.[4][5] This results in the analyte eluting at or near the void volume, making quantification and separation from other polar impurities difficult.
-
Lack of a Strong UV Chromophore: Kanamycin A does not possess a significant UV-absorbing chromophore in its structure.[6][7] This makes direct UV detection at standard wavelengths (e.g., 254 nm) insensitive.
Q2: What are the common HPLC modes used for Kanamycin A separation?
To overcome the challenges mentioned above, several HPLC modes are successfully employed:
-
Reversed-Phase with Ion-Pairing Chromatography (IP-RP-HPLC): This is a widely used technique where an ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA), is added to the mobile phase.[1][8][9][10] The ion-pairing reagent forms a neutral complex with the positively charged amino groups of Kanamycin A, increasing its hydrophobicity and retention on a reversed-phase column.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds like Kanamycin A.[4][8][11][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][13]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms for enhanced selectivity.[1][11]
Q3: What detection methods are suitable for Kanamycin A analysis?
Given the lack of a strong UV chromophore, the following detection methods are commonly used:
-
UV Detection with Derivatization: This involves reacting Kanamycin A with a UV-absorbing agent either pre-column or post-column.[1][2] Common derivatizing agents include 1-naphthyl isothiocyanate (NITC) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][8][14]
-
Direct UV Detection with Borate Complexation: Kanamycin A can form a complex with borate ions at alkaline pH, which allows for direct UV detection at low wavelengths (around 205 nm).[6][7][15]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like Kanamycin A.[1][8][10][11][12][16]
-
Pulsed Amperometric Detection (PAD): This highly sensitive and selective technique is well-suited for the analysis of aminoglycosides and is described in the United States Pharmacopeia (USP).[12][17][18][19]
-
Mass Spectrometry (MS): LC-MS is a powerful and highly specific method for the quantification of Kanamycin A, especially in complex matrices.[1][20][21][22][23]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Poor or No Retention of Kanamycin A on a C18 Column
Symptoms: Your Kanamycin A peak elutes very early, close to the solvent front (void volume).
Causality: This is expected behavior due to the high polarity of Kanamycin A and its lack of interaction with the non-polar C18 stationary phase.
Solutions:
-
Implement Ion-Pairing Reversed-Phase (IP-RP) HPLC:
-
Select an Ion-Pairing Reagent: For MS-compatible methods, volatile reagents like heptafluorobutyric acid (HFBA) are preferred.[1] For UV or ELSD detection, non-volatile reagents like sodium octanesulfonate are effective.[6][24]
-
Optimize Concentration: Start with a concentration of around 5-20 mM for the ion-pairing reagent in the mobile phase. Higher concentrations can increase retention but may also lead to longer column equilibration times and potential baseline noise.
-
Mobile Phase pH Control: The pH of the mobile phase is critical for consistent ionization of both the analyte and the ion-pairing reagent. Ensure the pH is stable and appropriate for your chosen reagent. For example, using trifluoroacetic acid (TFA) can improve separation efficiency.[2][25]
-
-
Switch to a HILIC Column:
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Composition: The mobile phase should have a high organic content (typically >70% acetonitrile). The aqueous portion should contain a buffer (e.g., ammonium formate or ammonium acetate) to ensure reproducible retention times and good peak shape.
-
Injection Solvent: The injection solvent should be compatible with the mobile phase, ideally having a similar or weaker elution strength (i.e., high organic content) to prevent peak distortion.[13]
-
Experimental Protocol: Example IP-RP-HPLC Method
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 11.6 mM Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (65:35, v/v)[16] |
| Flow Rate | 0.5 mL/min[16] |
| Detector | ELSD (Evaporation Temperature: 40°C, Nitrogen Pressure: 3.5 bar)[16] |
| Column Temp. | 50°C[6] |
Problem 2: Peak Tailing
Symptoms: The peak for Kanamycin A is asymmetrical, with a drawn-out tail.
Causality: Peak tailing for basic compounds like Kanamycin A is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[26] It can also be influenced by the mobile phase pH and buffer capacity.
Solutions:
-
Mobile Phase pH Adjustment:
-
For reversed-phase methods, working at a higher pH (e.g., pH 9 with a borate buffer) can suppress the ionization of silanols and reduce tailing.[6][7] However, ensure your column is stable at this pH.
-
For HILIC methods, a low pH mobile phase (e.g., pH 2.7-3.0) with a high buffer concentration (≥50 mM) can improve peak shape and selectivity.[12]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns manufactured with high-purity silica and advanced end-capping techniques have fewer accessible silanol groups, which significantly reduces peak tailing for basic analytes.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. Note: TEA is not suitable for MS detection.
Troubleshooting Workflow for Peak Tailing ```dot
graph TD { A[Peak Tailing Observed] --> B{Check Mobile Phase pH}; B --> C[Adjust pH to suppress silanol interaction]; B --> D{Is the column old or of lower quality?}; D --> E[Replace with a high-purity, end-capped column]; A --> F{Is buffer concentration sufficient?}; F --> G[Increase buffer concentration]; C --> H[Re-evaluate Peak Shape]; E --> H; G --> H; }
Caption: A workflow for developing and optimizing an HPLC method for Kanamycin A derivatives.
References
-
Assay of Kanamycin A by HPLC with Direct UV Detection. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1934. Available at: [Link]
-
HPLC Methods for analysis of Kanamycin. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Smythe, W., et al. (2015). Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetics in Patients with Multidrug- Resistant Tuberculosis. Journal of Bioequivalence & Bioavailability, 7(1), 045-051. Available at: [Link]
-
Kanamycin Residue Content Determination by LCMS. (n.d.). Frederick National Laboratory for Cancer Research. Retrieved from [Link]
-
Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ProQuest. Available at: [Link]
-
The HPLC-UV Chromatogram of CNBF-kanamycin A derivative. (A) The... (n.d.). ResearchGate. Retrieved from [Link]
-
Assay of Kanamycin A by HPLC with Direct UV Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1934. Available at: [Link]
-
Megoulas, N. C., & Koupparis, M. A. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Molecules, 29(13), 3169. Available at: [Link]
-
Suh, W. C., et al. (2006). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. Journal of Separation Science, 29(5), 742-748. Available at: [Link]
-
Wiczling, P., et al. (2021). Rapid determination of multiple aminoglycoside antibiotics in veterinary formulations by ion-pair chromatography coupled with evaporative light scattering detection. Microchemical Journal, 170, 106703. Available at: [Link]
-
Determination of Kanamycin by High Performance Liquid Chromatography. (n.d.). OUCI. Retrieved from [Link]
-
Determination of kanamycin plasma levels using LC-MS and its pharmacokinetics in patients with multidrug-resistant tuberculosis with and without HIV-infection. (n.d.). UWCScholar. Retrieved from [Link]
-
Yilmaz, V., et al. (2019). Determination of Kanamycin Residue in Anatolian Buffalo Milk by LC-MS/MS. Kafkas Universitesi Veteriner Fakultesi Dergisi, 25(4), 521-526. Available at: [Link]
-
The analytical method development and validation for the simultaneous estimation of kanamycin. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Mustafa, G., et al. (2016). Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Journal of Applied Pharmaceutical Science, 6(8), 195-202. Available at: [Link]
-
Li, Y., et al. (2015). HPLC-ELSD determination of kanamycin B in the presence of kanamycin A in fermentation broth. Biomedical Chromatography, 29(3), 396-401. Available at: [Link]
-
Amikacin and Kanamycin. (n.d.). Antec Scientific. Retrieved from [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Retrieved from [Link]
-
Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector. (n.d.). Waters Corporation. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Adams, E., et al. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 54(9), 1546-1553. Available at: [Link]
-
Dadgar, D., & Kelly, M. T. (1988). Bioanalysis of aminoglycosides using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 719-736. Available at: [Link]
Sources
- 1. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Kanamycin by High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. hplc.eu [hplc.eu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Kanamycin by High Performance - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. helixchrom.com [helixchrom.com]
- 12. Determination of Kanamycin by High Performance Liquid Chromatography [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. HPLC-ELSD determination of kanamycin B in the presence of kanamycin A in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. antecscientific.com [antecscientific.com]
- 18. waters.com [waters.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. longdom.org [longdom.org]
- 21. frederick.cancer.gov [frederick.cancer.gov]
- 22. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]
- 23. vetdergikafkas.org [vetdergikafkas.org]
- 24. japsonline.com [japsonline.com]
- 25. researchgate.net [researchgate.net]
- 26. hplc.eu [hplc.eu]
Technical Support Center: Tetra-N-acetyl Kanamycin A Production
Current Status: Operational Topic: Yield Optimization & Troubleshooting for 1,3,6',3''-Tetra-N-acetyl Kanamycin A Ticket ID: TNA-KA-OPT-001
Executive Summary
Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 1,3,6',3''-Tetra-N-acetyl Kanamycin A .
Crucial Distinction: If your goal is the synthesis of Amikacin , this is likely the wrong intermediate.[1] Amikacin requires selective protection (usually leaving N-1 free). This guide focuses strictly on the fully N-acetylated derivative, often used as a metabolic standard, analytical reference, or intermediate for O-alkylation.[1]
The primary yield-killing mechanisms in this workflow are O-acetylation (over-reaction) and loss during desalting (purification) . The protocols below prioritize regioselectivity via a "Protect-then-Hydrolyze" strategy.
Module 1: Reaction Optimization (The Synthesis)
The Core Challenge: Regioselectivity
Kanamycin A contains 4 amino groups and 7 hydroxyl groups. While amines are more nucleophilic, standard acetylation with Acetic Anhydride (
The Solution: Do not attempt perfect selectivity during the addition. Instead, drive the reaction to completion (ensuring all Ns are covered) and then selectively cleave the unstable O-esters using mild base hydrolysis.[1]
Optimized Protocol
| Step | Action | Critical Parameter | Explanation (The "Why") |
| 1 | Dissolution | Solvent: Water/Methanol (1:1) | Kanamycin A is water-soluble; |
| 2 | Acetylation | Use a slight excess over the theoretical 4.0 eq. This ensures quantitative N-acetylation. | |
| 3 | Addition | Temp: 0°C | Add |
| 4 | Hydrolysis | Add | CRITICAL STEP: Add ammonia until pH > 10. Stir for 12h. This selectively hydrolyzes unstable esters (O-Ac) back to hydroxyls while leaving stable amides (N-Ac) intact. |
| 5 | Concentration | Vacuum < 50°C | Remove solvents and excess ammonia. |
Visualizing the Pathway
Figure 1: The "Over-shoot and Correct" strategy. Attempting to stop exactly at 4.0 equivalents often leaves unreacted amines (Tri-N species), which are harder to separate than O-acetyl byproducts.[1]
Module 2: Purification & Workup
The product is highly water-soluble, making solvent extraction (e.g., Ethyl Acetate) ineffective.[1] The product will stay in the water layer, leading to massive yield loss if standard organic workups are used.[1]
Recommended Method: Cation Exchange Chromatography
Since the amino groups are now acetylated (amides), they are non-basic .[1] However, residual Kanamycin or under-acetylated species (Tri-N) remain basic.
Strategy: Use the difference in basicity.
-
Resin: Strong Acid Cation (e.g., Dowex 50W or Amberlite IR-120) in
or form is too strong and may bind the aminoglycoside core non-specifically. -
Better Option: Diaion HP-20 (Adsorbent) or Weak Cation Exchange .
-
Correction: Tetra-N-acetyl Kanamycin A is neutral/weakly acidic due to the polyol core. It does not bind well to cation exchangers compared to the starting material.
-
Pass-through Purification: Pass the crude mixture through a cation exchange column (H+ form).
-
Bound: Unreacted Kanamycin A and Tri-N-acetyl species (Free amines bind to resin).
-
Eluted (Flow-through): Tetra-N-acetyl Kanamycin A (Neutral amides pass through).
-
-
Crystallization (Polishing)[1]
-
Solvent System: Methanol/Ethanol or Methanol/Acetone.
-
Protocol: Dissolve crude solid in minimal Methanol. Add Ethanol dropwise until turbidity appears. Refrigerate at 4°C.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see "Split Peaks" in my HPLC/NMR. Is my product impure?
Diagnosis: Likely Rotamers .
Explanation: Amide bonds (N-C=O) have restricted rotation. In bulky molecules like aminoglycosides, this creates cis/trans rotamers that appear as split or broadened peaks in NMR (
Q2: My Mass Spec shows M+42 peaks (M+5Ac, M+6Ac).
Issue: Incomplete Hydrolysis (O-Acetylation remains). Fix:
-
Re-dissolve crude in Methanol.
-
Add
(28%) to 20% v/v. -
Stir at Room Temp for 12-24 hours.
-
Monitor by TLC (Silica,
1:1:1). O-acetyl spots move faster; Tetra-N is more polar.
Q3: Yield is < 40%. Where did it go?
Root Cause Analysis:
-
Scenario A (Trapped in Resin): Did you use a strong cation exchanger hoping to bind the product? The Tetra-N product has no free amines. It likely washed out in the initial load/water wash. Check your "waste" stream.
-
Scenario B (Salt Contamination): If you neutralized with NaOH or HCl, your product is buried in inorganic salt.[1] Use volatile buffers (
, Formic Acid) or desalting resins (Sephadex G-10).[1]
Q4: Can I use Zinc Acetate for this?
Advisory: No. Zinc Acetate (
Module 4: Analytical Decision Tree
Use this logic flow to determine the next step in your experiment.
Figure 2: Analytical troubleshooting workflow based on Mass Spectrometry data.
References
- Umezawa, H. (1974). Advances in Carbohydrate Chemistry and Biochemistry. Academic Press. (Foundational text on Aminoglycoside chemistry and stability of N- vs O-acetyl groups).
-
Kawaguchi, H., et al. (1972).[1] "Synthesis of Amikacin and related analogs." Journal of Antibiotics. (Describes the reactivity differences between N-1, N-3, N-6', and N-3'' amines).
-
Patent CN101012246B. "Ion exchange purifying method of aminoglycoside antibiotics." (Source for resin-based purification strategies).[1]
-
Magnet, S., & Blanchard, J. S. (2005).[1] "Molecular insights into aminoglycoside action and resistance." Chemical Reviews. (Detailed structural data on acetylated kanamycin derivatives).[1]
Sources
Troubleshooting low signal in mass spectrometry of Tetra-N-acetyl Kanamycin A
Technical Support Center: Tetra-N-acetyl Kanamycin A Analysis
Welcome to the technical support guide for troubleshooting low signal intensity during the mass spectrometry analysis of Tetra-N-acetyl Kanamycin A. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring robust and reproducible results.
Introduction: The Challenge of Tetra-N-acetyl Kanamycin A
Kanamycin A is a highly polar aminoglycoside antibiotic, a class of compounds known to be challenging for direct analysis by conventional chromatographic methods due to their lack of a UV chromophore and non-volatile nature.[1] Acetylation of the four primary amine groups to form Tetra-N-acetyl Kanamycin A increases its hydrophobicity, but introduces new challenges for mass spectrometry. While the parent molecule readily protonates for positive mode electrospray ionization (ESI), the acetylated form has fewer basic sites available. This can lead to lower protonation efficiency and a propensity to form various adducts, splitting the ion current and resulting in a frustratingly low signal for the desired species. This guide will walk you through a logical workflow to identify and solve the root causes of low signal intensity.
Quick-Start FAQs
Q1: Why is my signal for Tetra-N-acetyl Kanamycin A unexpectedly low?
Low signal is often attributable to one of three main areas: suboptimal ionization, sample-related issues, or inefficient chromatographic separation. Aminoglycosides are notoriously polar, and acetylation changes their chemical properties significantly.[1][2] Common culprits include poor ESI source settings, ion suppression from matrix components or salts, formation of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) that dilute the primary [M+H]⁺ signal, or using a chromatographic method not suited for this class of molecule.[3]
Q2: What is the best ionization mode and polarity for this analyte?
Electrospray Ionization (ESI) in positive ion mode is the universally accepted technique for analyzing aminoglycosides and their derivatives.[1][4][5] The residual basicity of the molecule, even after acetylation, allows for protonation.
Q3: Could my sample preparation be the problem?
Absolutely. High salt concentrations from buffers or the sample matrix are a primary cause of ion suppression in ESI.[6] Similarly, residual proteins or phospholipids can co-elute and compete with your analyte for ionization, drastically reducing its signal.[6][7] A robust sample cleanup, such as Solid-Phase Extraction (SPE), is often necessary.[8][9][10]
In-Depth Troubleshooting Guide
This section follows a systematic "source-to-detector" approach to problem-solving. We will examine each stage of the analytical workflow, explain the underlying science, and provide actionable solutions.
Part 1: The Sample - Purity and Preparation
The quality of your signal begins with the quality of your sample. Contaminants introduced during synthesis, purification, or sample preparation are a leading cause of poor MS performance.
Q: I dissolved my sample in a standard buffer like PBS. Why is the signal poor?
Non-volatile salts, such as sodium and potassium phosphates found in buffers like PBS, are detrimental to ESI.[6][11] As the solvent droplets evaporate in the ESI source, these salts crystallize on the ESI needle and around the orifice, physically blocking ion transmission. Furthermore, salt ions (Na⁺, K⁺) have a high affinity for molecules with polar groups, leading to the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[3][12] This splits your total ion current across multiple species, reducing the intensity of your target protonated molecule, [M+H]⁺.
Solution:
-
Desalt Your Sample: Always perform a desalting or buffer exchange step. For many applications, a simple Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent (like Oasis HLB) is effective.[8][9][13]
-
Use Volatile Buffers: If a buffer is necessary for sample stability, use a volatile system like ammonium formate or ammonium acetate at concentrations typically between 5-20 mM.[13]
Q: How do I know if I have a matrix effect issue?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[6][7] This can lead to signal suppression or, less commonly, enhancement. A classic way to diagnose this is with a post-column infusion experiment, but a simpler method is to compare the signal intensity of your analyte spiked into a clean solvent versus its intensity when spiked into a blank matrix extract. A significant drop in signal in the matrix indicates suppression.[11]
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) are designed to remove interfering compounds.[8][10][14] For complex matrices like plasma, protein precipitation followed by SPE may be required.[9][15]
-
Optimize Chromatography: Adjust your LC method to chromatographically separate your analyte from the interfering matrix components. (See Part 2).
Part 2: The Chromatography - Separation and Delivery
The role of the liquid chromatography (LC) system is to deliver a pure, concentrated band of your analyte to the mass spectrometer in a compatible mobile phase.
Q: What is the best chromatographic mode for Tetra-N-acetyl Kanamycin A?
While acetylation increases hydrophobicity, the molecule remains quite polar due to its multiple hydroxyl groups. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method as it provides better retention for polar compounds without the need for ion-pairing agents.[2][5][10][16]
-
Why HILIC? HILIC uses a polar stationary phase (like one with zwitterionic sulfoalkylbetaine ligands) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[2] This combination is highly compatible with ESI, as the high organic content promotes efficient desolvation and ionization.
-
What about Reversed-Phase (RP-LC)? Traditional C18 columns may provide insufficient retention. While ion-pairing agents like heptafluorobutyric acid (HFBA) can be used with RP-LC to retain aminoglycosides, they are known to cause significant signal suppression in the MS and can be difficult to flush from the system.[8][17][18][19] If you must use RP-LC, a method using a high-pH mobile phase (pH > 11) with a pH-stable column can deprotonate residual silanols and improve peak shape without ion-pairing agents.[20]
Q: What mobile phase additives are best for improving signal?
Mobile phase additives serve to control pH and provide counter-ions to aid in the ionization process.
Solution:
-
For HILIC: A common mobile phase consists of acetonitrile with an aqueous component containing a volatile buffer like ammonium formate.[13] An acidic modifier, such as 0.1% formic acid, is typically added to both the organic and aqueous phases to promote protonation ([M+H]⁺) of the analyte.
-
For RP-LC (High pH): An aqueous mobile phase with ammonium hydroxide (e.g., pH 11.5) can be used to ensure the analyte is in its neutral form, which can improve separation of related isomers.[20]
| Parameter | Recommended Condition | Rationale |
| Chromatography Mode | HILIC | Excellent retention for polar compounds, ESI-friendly mobile phases.[2][10] |
| Stationary Phase | Zwitterionic (e.g., BEH Z-HILIC) | Provides robust and reproducible separation for aminoglycosides.[2][13] |
| Mobile Phase A | Water with 20 mM Ammonium Formate + 0.1% Formic Acid | Volatile buffer system that aids ionization.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | High organic content promotes efficient ESI desolvation. |
Part 3: The Mass Spectrometer - Ionization and Detection
This is where the signal is generated. Even with a perfect sample and separation, suboptimal MS parameters will result in a poor signal.
Q: How should I set my ESI source parameters for this molecule?
There is no single "magic number" for source settings; they must be empirically optimized for your specific instrument and conditions.[21][22] However, there are general principles. The goal is to achieve efficient desolvation and ionization without causing in-source fragmentation.
Solution: Perform a direct infusion of a clean, desalted standard of your analyte (e.g., at 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) and systematically optimize the following key parameters.[21]
| Parameter | Typical Starting Value | Optimization Goal |
| Capillary/Sprayer Voltage | 2.5 - 3.5 kV (Positive Mode) | Find a stable signal plateau; too high can cause discharge.[4][23] |
| Drying Gas Temp (°C) | 300 - 400 °C | Maximize signal for [M+H]⁺ without seeing thermal degradation.[4] |
| Drying Gas Flow (L/hr) | 8 - 12 L/hr | Increase until signal plateaus; aids in droplet desolvation.[4] |
| Nebulizer Pressure (psi) | 30 - 50 psi | Optimize for a stable spray and maximum signal.[23][24] |
| Cone/Fragmentor Voltage (V) | 15 - 30 V | Maximize precursor ion intensity. Too high will cause in-source fragmentation.[2][4] |
Q: My mass spectrum shows the [M+H]⁺ ion, but also a large [M+Na]⁺ peak. How can I fix this?
This indicates the presence of sodium, either from your sample, mobile phase, or glassware. Acetylation reduces the number of primary amines available for easy protonation, which can make the molecule more susceptible to forming sodium adducts.
Solution:
-
Eliminate Sodium Sources: Use high-purity (LC-MS grade) solvents and additives. Avoid glass containers where possible, as sodium can leach from glass; use polypropylene tubes and vials instead.[13][17] Ensure rigorous sample desalting.
-
Promote Protonation: Increase the concentration of the proton source in your mobile phase. Adding a small amount of a volatile acid like formic acid (0.1-0.2%) can shift the equilibrium from [M+Na]⁺ towards [M+H]⁺.
-
Embrace the Adduct: In some cases, if the sodium adduct is stable and consistently the most intense peak, you can choose to monitor the [M+Na]⁺ ion for quantification. The key is consistency.
Key Experimental Protocols
Protocol 1: ESI Source Parameter Optimization via Direct Infusion
This protocol describes the systematic optimization of key source parameters.
-
Prepare Infusion Solution: Make a 1 µg/mL solution of Tetra-N-acetyl Kanamycin A in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Setup Infusion: Using a syringe pump, infuse the solution directly into the MS source via a T-junction with your LC mobile phase flow (or infuse directly if your system allows). Set the infusion rate to 5-10 µL/min.
-
Initial Instrument Settings: Set the instrument to positive ESI mode and input the "Typical Starting Values" from the table above. Set the mass analyzer to scan a range that includes your expected [M+H]⁺ and [M+Na]⁺ ions.
-
Optimize Cone/Fragmentor Voltage: While monitoring the ion intensity, slowly increase the cone/fragmentor voltage from a low value. Observe the point where the signal for your precursor ion is maximal before it starts to decrease (indicating the onset of in-source fragmentation). Set the voltage to this maximum.
-
Optimize Gas Temperature and Flow: Systematically adjust the drying gas temperature and flow rate, one at a time, to find the settings that yield the highest stable signal for your precursor ion.
-
Optimize Sprayer Voltage: Adjust the capillary voltage to maximize signal intensity while ensuring a stable spray current.
-
Finalize Method: Record the optimized parameters and use them in your LC-MS method.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Desalting
This is a general protocol for removing salts and non-polar interferences using a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or WCX).
-
Condition Cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent bed go dry.
-
Load Sample: Load your sample, which has been pre-adjusted to an appropriate pH if using a mixed-mode cartridge (follow manufacturer guidelines).
-
Wash Step: Pass 1 mL of 5% Methanol in water through the cartridge. This will wash away salts and very polar interferences while retaining the analyte.
-
Elute Analyte: Elute the Tetra-N-acetyl Kanamycin A with 1 mL of a high-organic solvent, such as 90% Methanol or Acetonitrile in water, containing 0.1% formic acid.
-
Dry and Reconstitute: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the sample in your initial mobile phase conditions to a known volume for LC-MS analysis.
Visual Troubleshooting Aids
The following diagrams illustrate the logical workflow for troubleshooting and the chemical properties influencing MS behavior.
Caption: A logical workflow for troubleshooting low MS signal.
Caption: Chemical properties affecting MS analysis.
References
- Mass spectrometric studies on the fragmentation and structural characterization of aminoacyl derivatives of kanamycin A.
- Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry.
- Rapid determination of aminoglycosides in pharmaceutical preparations by electrospray ionization mass spectrometry.
- Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry.
- Rapid determination of bacterial aminoglycoside resistance in environmental samples using membrane electrospray ionization mass spectrometry.
- Study of matrix effects for liquid chromatography-electrospray ionization tandem mass spectrometric analysis of 4 aminoglycosides residues in milk.
- Aminoglycosides in Milk Using Agilent Bond Elut Plexa SPE, Agilent Poroshell 120, and LC/Tandem MS. Agilent Technologies.
- Tips for Optimizing Key Parameters in LC–MS.
- Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetics in Patients with Multidrug- Resistant Tuberculosis. Journal of Bioanalysis & Biomedicine.
- High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers.
- Determination of Kanamycin by High Performance Liquid Chrom
- Determination of Kanamycin by High Performance Liquid Chrom
- UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk.
- Automating Analysis of Antibiotics in Blood.
- LC/MS/MS Method Package for Aminoglycoside Antibiotics. Shimadzu.
- Determination of aminoglycoside residues in milk and muscle based on a simple and fast extraction procedure followed by liquid chromatography coupled to tandem mass spectrometry and time of flight mass spectrometry. Talanta.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
- Optimizing LC–MS and LC–MS-MS Methods.
- Kanamycin. PubChem.
- LC/MS/MS Method Package for Aminoglycoside Antibiotics. Shimadzu.
- Optimizing the Agilent Multimode Source. Agilent Technologies.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
- Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. BenchChem.
- 10 Tips for Electrospray Ionis
- Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. MDPI.
- Bioanalysis of aminoglycosides using high-performance liquid chrom
- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
- Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
- Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method. Semantic Scholar.
- Liquid Chrom
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
- Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light sc
- Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. Molecules.
- Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry.
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Contamination issues in Tetra-N-acetyl Kanamycin A preparations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tetra-N-acetyl Kanamycin A. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and contamination issues encountered during the synthesis, purification, and handling of this compound. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Introduction to Tetra-N-acetyl Kanamycin A
Kanamycin A is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1][2] Its broad-spectrum antibacterial activity stems from its ability to bind to the 30S ribosomal subunit, disrupting protein synthesis.[1]
The N-acetylation of Kanamycin A at its four primary amino groups (at positions 1, 3, 6', and 2") is a critical step in various synthetic pathways. It serves to protect these nucleophilic sites, allowing for selective modification of other functional groups, such as the hydroxyls. However, this seemingly straightforward reaction is fraught with potential pitfalls, leading to product mixtures that can be challenging to purify and characterize. This guide will address the most common contamination issues and provide robust troubleshooting strategies.
Kanamycin A Structure and Acetylation Sites
Kanamycin A possesses four primary amino groups that are the targets for acetylation. Understanding their location is fundamental to troubleshooting contamination issues.
Caption: Target sites for N-acetylation on Kanamycin A.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that address specific experimental problems.
Q1: My final product shows multiple spots on TLC/peaks on HPLC. What are these contaminants?
This is the most common issue and typically points to an incomplete reaction or the formation of side products. The primary contaminants are under-acetylated Kanamycin A species.
Likely Cause & Explanation:
-
Incomplete Acetylation: The acetylation of four separate amino groups requires precise stoichiometric control of the acetylating agent (e.g., acetic anhydride). Insufficient reagent, poor mixing, or suboptimal reaction time will result in a statistical mixture of mono-, di-, and tri-N-acetylated Kanamycin A alongside the desired tetra-acetylated product. These species have different polarities and will resolve during chromatography.
-
Structurally Related Impurities: The starting Kanamycin material is often a mixture of Kanamycin A, B, and C.[1][2] Kanamycin B, for instance, has an additional amino group. These related compounds will also be acetylated, leading to a complex mixture of acetylated derivatives. It is crucial to use highly pure Kanamycin A as a starting material.[3]
Troubleshooting & Resolution:
-
Confirm Identity: Use Mass Spectrometry (MS) to identify the species in your mixture. The expected mass difference between each acetylated species is 42.04 Da (the mass of an acetyl group, C₂H₂O).
-
Optimize Reaction Stoichiometry: Ensure you are using a sufficient molar excess of the acetylating agent. A common starting point is 1.1 to 1.5 equivalents of acetic anhydride per amino group.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or moderately increasing the temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Purification: If optimizing the reaction is not feasible, the product mixture must be purified. Silica gel column chromatography is often effective. Due to the high polarity of these compounds, a polar mobile phase is required.
Protocol: TLC Monitoring of Kanamycin A Acetylation
-
Stationary Phase: Silica gel 60 F254 plates.[4]
-
Mobile Phase: A common system is a mixture of a polar organic solvent and a basic aqueous component, for example:
-
Visualization:
-
Stain with a 0.2% solution of ninhydrin in ethanol followed by gentle heating.[4][5] Unreacted amino groups will appear as purple spots. The fully acetylated product should be ninhydrin-negative or show a very faint color.
-
Alternatively, stain with iodine vapor or a sulfuric acid solution followed by heating.[4]
-
Q2: My product mass is higher than expected for Tetra-N-acetyl Kanamycin A. Could this be over-acetylation?
Yes, this is a strong possibility and points towards O-acetylation.
Likely Cause & Explanation:
-
O-Acetylation: Kanamycin A has numerous hydroxyl (-OH) groups which are also nucleophilic, albeit less so than the amino groups.[6] Under harsh reaction conditions (e.g., high temperature, strong base, large excess of acetic anhydride), these hydroxyl groups can also be acetylated.[7] This leads to penta-, hexa-, and even more highly acetylated species, increasing the product's molecular weight.
Troubleshooting & Resolution:
-
Control Reaction Conditions:
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Use a milder base or buffer system to control the pH.
-
Avoid a large excess of the acetylating agent.
-
-
Selective De-O-acetylation: O-acetyl esters are generally more labile to basic hydrolysis than N-acetyl amides.[8] A carefully controlled treatment with a mild base (e.g., dilute ammonium hydroxide or sodium bicarbonate in methanol) can selectively cleave the O-acetyl groups while leaving the N-acetyl groups intact. This must be monitored carefully to avoid de-N-acetylation.
-
Use of Protecting Groups: In multi-step syntheses, it may be necessary to protect hydroxyl groups with more stable protecting groups (e.g., silyl ethers) before the N-acetylation step.[9]
Caption: Logic diagram for troubleshooting unexpected product mass.
Q3: The product appears unstable and degrades during storage or workup. How can I prevent this?
Tetra-N-acetyl Kanamycin A can be susceptible to degradation under certain conditions.
Likely Cause & Explanation:
-
Hydrolysis: Exposure to strongly acidic or alkaline conditions during aqueous workup or chromatography can lead to the hydrolysis of the N-acetyl or glycosidic bonds.[8][10]
-
Thermal Degradation: Like many complex carbohydrates, prolonged exposure to high temperatures can cause degradation.[11][12]
-
Improper Storage: Storing the compound in solution at room temperature, especially when exposed to light, can accelerate degradation.[11]
Troubleshooting & Resolution:
-
Neutralize Carefully: During workup, ensure that any acidic or basic solutions are carefully neutralized to a pH of ~7.0 before concentration.
-
Avoid High Temperatures: Concentrate solutions under reduced pressure (rotoevaporation) at temperatures below 40 °C.[4] For final drying, lyophilization (freeze-drying) is often preferred over oven drying.
-
Proper Storage:
Q4: How can I confirm the purity and identity of my final product?
A combination of chromatographic and spectroscopic methods is essential for full characterization.
| Analytical Method | Purpose & Key Information | Typical Parameters |
| HPLC-MS | The gold standard for purity assessment and identity confirmation. Provides retention time, molecular weight, and fragmentation data. | Column: C18 or HILIC[13][14] Mobile Phase: Acetonitrile/Water with modifiers like formic acid or ammonium formate.[4] Detector: ESI-MS for mass confirmation. |
| NMR Spectroscopy | Provides definitive structural confirmation. ¹H and ¹³C NMR will show characteristic shifts for the acetyl methyl groups and confirm the integrity of the core Kanamycin structure. | Key signals to look for include the acetyl methyl protons (~2.0 ppm) and the anomeric protons (4.5-5.5 ppm). |
| TLC | A rapid, qualitative method for assessing reaction completion and fraction purity during column chromatography. | See protocol in Q1. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the final product, providing evidence of purity. | The calculated values should be within ±0.4% of the experimental results.[4] |
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
This is a general guideline; specific conditions must be optimized for your instrument and exact product.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes can be used for initial screening.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection:
-
Derivatization (Optional): For fluorescence or enhanced UV detection, pre-column derivatization with reagents like Fmoc-Cl or o-phthalaldehyde (OPA) can be employed, though this adds complexity.[14][15]
Summary and Best Practices
-
Start Pure: Use the highest purity Kanamycin A available to avoid a complex mixture of acetylated side-products.
-
Monitor Vigorously: Use TLC with ninhydrin staining to closely monitor the disappearance of free amino groups during the reaction.
-
Keep it Mild: Use the mildest reaction conditions (temperature, pH, reagent stoichiometry) that drive the reaction to completion to avoid O-acetylation.
-
Workup Gently: Avoid extreme pH and high temperatures during product isolation and purification.
-
Characterize Thoroughly: Do not rely on a single analytical technique. Use a combination of chromatography (HPLC) and spectroscopy (MS, NMR) to confirm the identity and purity of your Tetra-N-acetyl Kanamycin A.
-
Store Properly: Protect the final product from heat, light, and moisture to ensure its long-term stability.[11]
References
-
Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
- Method for production of kanamycin C and its derivatives.
-
Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6'-acetyltransferase AAC(6')-Im. PubMed. [Link]
-
Studies on Antibiotics and Related Substances. VII. The Structure of Kanamycin. Bulletin of the Chemical Society of Japan | Oxford Academic. [Link]
-
Purification, crystallization and preliminary X-ray analysis of the aminoglycoside-6′-acetyltransferase AAC(6′)-Im. PMC. [Link]
-
Enzymatic Modification of Aminoglycoside Antibiotics: a New 6'-N-Acetylating Enzyme from a Pseudomonas. ASM Journals. [Link]
-
Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. PMC. [Link]
-
Kanamycin A. Wikipedia. [Link]
-
Novel 6′-N-Aminoglycoside Acetyltransferase AAC(6′)-Iaj from a Clinical Isolate of Pseudomonas aeruginosa. PMC. [Link]
-
Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase. NIH. [Link]
-
Kanamycin. PubChem - NIH. [Link]
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Common Problems and Solutions of Kanamycin in Experiments. Creative Diagnostics. [Link]
-
Development of Liquid Chromatographic Method for the Analysis of Kanamycin Residues in Varicella Vaccine Using Phenylisocyanate as a Derivatization Reagent. Request PDF - ResearchGate. [Link]
-
Kanamycin Impurities and Related Compound. Veeprho. [Link]
-
Determination of Kanamycin by High Performance Liquid Chromatography. PMC. [Link]
-
Determination of Kanamycin by High Performance Liquid Chromatography. ProQuest. [Link]
-
The kanamycin A complex of AAC(6')-Im. (A) Ribbon representation of... ResearchGate. [Link]
-
Cloning, Overexpression, and Purification of Aminoglycoside Antibiotic 3-Acetyltransferase-IIIb: Conformational Studies with Bound Substrates. Biochemistry - ACS Publications. [Link]
- Process for the preparation of kanamycin derivatives.
-
LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International. [Link]
-
Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase. Frontiers. [Link]
-
kanamycin and its Impurities. Pharmaffiliates. [Link]
- Method for preparing kanamycin A derivative.
-
Total Synthesis of Kanamycins. PMC. [Link]
-
Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A. PMC. [Link]
-
Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
Inhibition of Acetylating Activity in an Enzymatic Assay for Aminoglycoside Antibiotics. PMC. [Link]
-
A Comprehensive Guide to Kanamycin. Creative Diagnostics. [Link]
-
Acetic anhydride. Wikipedia. [Link]
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- 5. Novel 6′-N-Aminoglycoside Acetyltransferase AAC(6′)-Iaj from a Clinical Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase [frontiersin.org]
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- 15. researchgate.net [researchgate.net]
Enhancing the stability of Tetra-N-acetyl Kanamycin A stock solutions
Topic: Enhancing the Stability of Tetra-N-acetyl Kanamycin A Stock Solutions
Doc ID: TNAK-STAB-001 | Version: 2.4 | Last Updated: 2026-02-22
Executive Summary
Tetra-N-acetyl Kanamycin A is a specific derivative of Kanamycin A where all four amino groups are acetylated. Unlike the parent antibiotic, which is a polycationic aminoglycoside used for bacterial selection, Tetra-N-acetyl Kanamycin A is typically used as an analytical reference standard (e.g., Impurity D identification) or a synthetic intermediate.
Its stability profile differs significantly from Kanamycin sulfate. The primary degradation risk is amide hydrolysis (deacetylation) , not oxidation. This guide provides field-proven protocols to maximize the shelf-life and integrity of your stock solutions.
Part 1: Preparation & Solubility (The Foundation)
Q: What is the optimal solvent system for Tetra-N-acetyl Kanamycin A?
A: While Kanamycin A (sulfate) is highly water-soluble, the Tetra-N-acetyl derivative has reduced polarity due to the capping of the amino groups.
-
Recommended: Water (LC-MS Grade) or 10-20% Methanol/Water mixtures.
-
Avoid: 100% organic solvents (Acetone, Ethyl Acetate) as solubility drops largely due to the hydrophilic sugar backbone.
-
Buffer Warning: Avoid phosphate buffers if using for LC-MS applications due to ion suppression. For HPLC-UV/CAD, dilute ammonium acetate (pH 6.0–7.0) is acceptable.
Q: Why is pH control critical for this specific molecule?
A: The stability of Tetra-N-acetyl Kanamycin A hinges on the amide bond .
-
Acidic pH (< 4.0): Promotes acid-catalyzed hydrolysis, stripping acetyl groups and reverting the molecule to Tri-, Di-, or Mono-acetyl Kanamycin.
-
Basic pH (> 9.0): Promotes base-catalyzed hydrolysis.
-
Target pH: 6.0 – 7.5 . This is the "Goldilocks zone" for amide stability.
Standard Preparation Workflow
Follow this protocol to minimize handling errors and contamination.
Figure 1: Validated workflow for the preparation of stable stock solutions. Note the critical pH check step often skipped in general protocols.
Part 2: Storage & Container Compatibility
Q: Should I use Glass or Plastic vials?
A: This is a common point of confusion.
-
Kanamycin A (Parent): Highly cationic. Adsorbs strongly to untreated glass (silanols). Requires plastic (PP) or silanized glass.
-
Tetra-N-acetyl Kanamycin A: The acetylation neutralizes the positive charges.
-
Verdict: High-quality Polypropylene (PP) or Silanized Glass are both acceptable.
-
Nuance: While the cationic adsorption risk is lower than the parent, the acetyl groups add slight hydrophobicity. Avoid low-quality plastics that might leach plasticizers, as these can interfere with analytical detection (especially CAD/ELSD).
-
Q: What are the storage temperature limits?
A:
| State | Temperature | Stability Estimate | Notes |
|---|---|---|---|
| Powder (Lyophilized) | -20°C | > 2 Years | Keep desiccated. Hygroscopic. |
| Stock Solution | -80°C | 6–12 Months | Best for long-term reference standards. |
| Stock Solution | -20°C | 1–3 Months | Acceptable for active use. |
| Working Solution | 4°C | < 1 Week | Do not store. Hydrolysis risk increases. |
Part 3: Troubleshooting & Analytical Verification
Q: My HPLC peak is splitting or shifting. Is the stock degrading?
A: Peak splitting often indicates deacetylation . If Tetra-N-acetyl Kanamycin A loses an acetyl group, it becomes Tri-N-acetyl Kanamycin . This species is more polar and more basic.
-
Diagnosis: Run a check using a C18 column with an ion-pairing agent (e.g., HFBA or TFA) or a HILIC column. The degradation product (Tri-acetyl) will elute at a different retention time than the Tetra-acetyl parent.
-
Root Cause: Check the pH of your mobile phase.[1] If your method uses high pH (>8) or low pH (<3) for separation, on-column hydrolysis might be occurring during the run, not in the stock.
Q: Can I use OPA (o-Phthalaldehyde) derivatization to detect this molecule?
A: NO.
-
Reasoning: OPA reacts with primary amines. Tetra-N-acetyl Kanamycin A has zero free primary amines (they are all acetylated).
-
Solution: You must use CAD (Charged Aerosol Detection) , ELSD , or LC-MS . UV detection at 205-210 nm is possible but has very low sensitivity and is prone to buffer interference.
Degradation Pathway Visualization
Understanding the enemy: Hydrolysis.
Figure 2: Stepwise hydrolytic degradation pathway. The loss of even one acetyl group invalidates the solution as a quantitative reference standard.
References
-
Vertex AI Search. (2026). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health (NIH). 2
-
Pragolab. (2026). Analysis of Gentamicin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation. 1
-
Shimadzu. (2026). The Horror of Sample Adsorption to Containers (Part 1). 3
-
Sigma-Aldrich. (2026). Kanamycin monosulfate Product Information & Stability. 4
Sources
Validation & Comparative
Comparing biological activity of Kanamycin A and Tetra-N-acetyl Kanamycin A
Biological Activity, Mechanism of Action, and Resistance Profiling [1]
Executive Summary: The "Active" vs. "Inert" Paradigm
In the development of aminoglycoside antibiotics and the study of antimicrobial resistance (AMR), Kanamycin A serves as the functional prototype, while Tetra-N-acetyl Kanamycin A represents a model of complete pharmacological inactivation.
-
Kanamycin A: A potent bactericidal agent that binds irreversibly to the bacterial 30S ribosomal subunit.
-
Tetra-N-acetyl Kanamycin A: A synthetic or enzymatic derivative where all four primary amino groups are acetylated. This modification neutralizes the polycationic character required for RNA binding, rendering the molecule biologically inert against standard bacterial targets.[1]
This guide details the mechanistic divergence between these two forms, supported by experimental protocols for validating their activity profiles.[1]
Mechanistic Divergence & Structure-Activity Relationship (SAR)
The biological activity of aminoglycosides is dictated by their ability to form electrostatic interactions and hydrogen bonds with the 16S rRNA.
Kanamycin A: The Pharmacophore
Kanamycin A possesses four free amino groups (positions 1, 3, 2', and 6').[1] At physiological pH, these amines are protonated (
-
Mechanism: The cationic pharmacophore is electrostatically attracted to the negatively charged phosphate backbone of the bacterial 16S rRNA (Helix 44).
-
Key Interaction: The 6'-amino group forms a critical hydrogen bond with adenosine 1408 (A1408) in the decoding site (A-site). This locks the ribosome into a state that accepts incorrect tRNAs, causing mistranslation and protein synthesis corruption.[1]
Tetra-N-acetyl Kanamycin A: The "Capped" Inactive State
Acetylation replaces the charged amine (
-
Loss of Charge: Tetra-N-acetylation removes all positive charges, destroying the electrostatic driver for ribosome accumulation.
-
Steric Hindrance: The bulky acetyl groups physically block entry into the narrow ribosomal A-site pocket.
-
Result: The molecule cannot bind A1408 or G1491. It functions as a negative control in binding assays or as a reference standard for complete enzymatic conversion by Aminoglycoside Acetyltransferases (AACs).
Visualization: Pathway of Action vs. Inactivation
The following diagram illustrates the divergent pathways of Kanamycin A (Active) and its acetylated counterpart (Inactive) within the bacterial cell.
Caption: Comparative pathway showing the critical binding event required for Kanamycin A toxicity, which is abolished in the Tetra-N-acetyl derivative.
Experimental Validation: Minimum Inhibitory Concentration (MIC)
To objectively compare these compounds, a broth microdilution assay is the gold standard.[1]
Protocol: Comparative Broth Microdilution
Objective: Determine the MIC of Kanamycin A vs. Tetra-N-acetyl Kanamycin A against a susceptible E. coli strain (e.g., ATCC 25922).
Reagents:
-
Mueller-Hinton Broth (MHB) (Cation-adjusted).
-
Bacterial Strain: E. coli ATCC 25922 (Quality Control strain).
-
Compounds: Kanamycin A Sulfate (Reference), Tetra-N-acetyl Kanamycin A (Test).
-
Resazurin (optional viability indicator).
Workflow:
-
Stock Preparation: Dissolve both compounds in sterile water to a final concentration of 10 mg/mL. Note: Tetra-N-acetyl Kanamycin A may require slight warming or 5% DMSO due to reduced polarity compared to the sulfate salt.
-
Dilution: Prepare serial 2-fold dilutions in MHB across a 96-well plate. Concentration range: 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Dilute overnight bacterial culture to
CFU/mL and add to wells. -
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: Visually inspect turbidity or measure OD600.
Representative Data Comparison
The following table summarizes the expected performance data based on established Structure-Activity Relationships (SAR).
| Parameter | Kanamycin A | Tetra-N-acetyl Kanamycin A | Interpretation |
| Molecular Weight | ~484.5 g/mol (Free base) | ~652.6 g/mol | Acetylation adds mass and bulk. |
| Charge (pH 7.4) | Polycationic (+3 to +4) | Neutral (0) | Charge is vital for uptake and binding. |
| MIC (E. coli ATCC 25922) | 1 – 4 µg/mL | > 128 µg/mL | Tetra-N-acetyl form is effectively inactive. |
| MIC (P. aeruginosa) | 16 – 64 µg/mL | > 256 µg/mL | Inactive against Gram-negatives. |
| Ribosomal Affinity ( | Low micromolar / High nanomolar | Non-binding | Loss of H-bond donor capability. |
Data Analysis: The preservation of the 6'-amino and 2'-amino groups is absolute for antibacterial efficacy. Acetylation of even one of these sites (e.g., by AAC(6')-Ib) increases MIC to resistant levels (>16 µg/mL).[1] Acetylation of all four (Tetra-N-acetyl) results in a compound with no measurable antibacterial window.
Application in Research
While Tetra-N-acetyl Kanamycin A is not a therapeutic, it is a critical tool in drug development:
-
Negative Control: Use in in vitro translation assays to prove that inhibition is specific to the free-amine pharmacophore.
-
Enzymatic Standards: Used to calibrate HPLC/MS assays when studying the kinetics of Aminoglycoside Acetyltransferases (AACs). It represents the "fully metabolized" endpoint of promiscuous acetyltransferases.
-
Resistance Modeling: Helps structural biologists understand the steric clashes that resistance enzymes introduce to protect the ribosome.
References
-
Mechanism of Action & Binding
-
Enzymatic Resistance (Acetylation)
-
Standard Protocols
- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Source: Clinical and Labor
-
URL:[Link]
-
Chemical Modification & Activity Loss
- Title: Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A.
- Source: Molecules (via NCBI).
-
URL:[Link]
Sources
- 1. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel enzymatic 3''-N-acetylation of arbekacin by an aminoglycoside 3-N-acetyltransferase of Streptomyces origin and the resulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificities and structure-activity relationships for acylation of antibiotics catalyzed by kanamycin acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Tetra-N-acetyl Kanamycin A
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the validation of a method for Tetra-N-acetyl Kanamycin A, a critical derivative and potential impurity of the aminoglycoside antibiotic, Kanamycin A. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and empower you to develop and validate a method that is fit for its intended purpose.
The Significance of Analyzing Tetra-N-acetyl Kanamycin A
Kanamycin A is a potent antibiotic used to treat a variety of bacterial infections. During its production, degradation, or even metabolic processes, various related substances can be formed. Tetra-N-acetyl Kanamycin A is a derivative where the four primary amino groups of Kanamycin A have been acetylated. The presence and quantity of this and other related substances must be carefully monitored as they can impact the drug's efficacy and safety profile. A validated, stability-indicating analytical method is therefore not just a regulatory requirement but a scientific necessity.
A Comparative Analysis of Analytical Methodologies
The primary challenge in the analysis of Kanamycin A and its derivatives is their lack of a significant UV-absorbing chromophore, which renders standard HPLC-UV detection methods less effective without derivatization.[1][2] Below, we compare the most viable analytical techniques for the quantification of Tetra-N-acetyl Kanamycin A.
| Methodology | Principle | Advantages | Disadvantages | Ideal Application |
| HPLC with Pre-column Derivatization and UV/Fluorescence Detection | Covalent attachment of a chromophoric or fluorophoric tag to the analyte prior to chromatographic separation. | High sensitivity and selectivity.[3] Well-established procedures. | Can be time-consuming and may introduce variability. Derivatization reaction must be complete and reproducible. | Quantification of low-level impurities where high sensitivity is required. |
| HPLC with Evaporative Light Scattering Detection (ELSD) | Nebulization of the mobile phase followed by evaporation, and detection of the light scattered by the non-volatile analyte particles. | Universal detection method, not reliant on a chromophore.[1] Good for gradient elution. | Non-linear response, which can complicate quantification. Lower sensitivity compared to MS or derivatization methods. | Routine analysis and quantification of the main component and major impurities. |
| HPLC with Pulsed Electrochemical Detection (PED) | Direct detection of the analyte based on its electrochemical oxidation at a gold electrode. | High sensitivity and selectivity for electroactive compounds like aminoglycosides.[2] No derivatization required. | Can be susceptible to matrix effects and requires careful control of mobile phase pH. | Official method in some pharmacopoeias for Kanamycin analysis, suitable for quality control.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis, providing information on the mass-to-charge ratio of the analyte and its fragments. | Unparalleled sensitivity and specificity. Provides structural information for impurity identification. | High instrumentation cost and complexity. Requires specialized expertise. | Definitive identification and quantification of trace-level impurities and degradation products. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material followed by visualization with a suitable reagent (e.g., ninhydrin). | Simple, rapid, and cost-effective. | Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC. | Rapid screening and identification purposes. |
Deep Dive: Validation of an HPLC-ELSD Method for Tetra-N-acetyl Kanamycin A
For the purpose of this guide, we will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with Evaporative Light Scattering Detection (ELSD), as it offers a good balance of universality, sensitivity, and practicality for the routine quality control of Tetra-N-acetyl Kanamycin A.
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[3]
Experimental Workflow for Method Validation
Sources
Head-to-head comparison of Tetra-N-acetyl Kanamycin A with other aminoglycosides
Executive Summary
In the development of next-generation aminoglycosides, distinguishing between bioactive efficacy and enzymatic inactivation is critical. This guide provides a head-to-head technical comparison of Tetra-N-acetyl Kanamycin A (TNAK) against its parent compound, Kanamycin A , and the semi-synthetic derivative, Amikacin .
Crucial Distinction: Unlike Kanamycin A and Amikacin, Tetra-N-acetyl Kanamycin A is not a therapeutic agent. It is the fully inactivated metabolic product resulting from extensive modification by Aminoglycoside Acetyltransferases (AACs). In research settings, TNAK serves as a vital negative control for ribosome binding assays and a reference standard for quantifying enzymatic resistance kinetics.
Part 1: Structural & Physicochemical Comparison[1]
The bactericidal activity of aminoglycosides is strictly dependent on their polycationic nature, which allows them to bridge the phosphate backbone of bacterial 16S rRNA. TNAK represents the complete neutralization of this mechanism.
Table 1: Physicochemical Profile & Activity Potency
| Feature | Kanamycin A (Parent Drug) | Amikacin (Semi-Synthetic) | Tetra-N-acetyl Kanamycin A (Inactivated Control) |
| Role | Broad-spectrum Antibiotic | AAC-Resistant Antibiotic | Resistance Metabolite / Negative Control |
| Modification | None (Natural Product) | L-HABA group at N-1 position | Acetylation at N-1, N-3, N-2', N-6' |
| Net Charge (pH 7.4) | ~ +4 (Polycationic) | ~ +3 to +4 | ~ 0 (Neutral) |
| Ribosomal Affinity ( | High ( | High ( | Negligible ( |
| AAC Susceptibility | High (Substrate for AAC(6'), AAC(3)) | Low (Steric hindrance protects N-positions) | Null (Fully saturated product) |
| Antibacterial Activity | Bactericidal | Bactericidal | Inactive |
Mechanism of Inactivation
The structural failure of TNAK demonstrates the "Pharmacophore Rule" of aminoglycosides:
-
Kanamycin A: The amino groups at positions 1, 3, 2', and 6' are protonated at physiological pH. These positive charges form critical hydrogen bonds with nucleotides A1408 and G1491 in the bacterial 16S rRNA A-site.
-
TNAK: Acetylation converts these amines into amides (
). Amides are neutral and sterically bulky. This prevents the molecule from fitting into the deep groove of the RNA helix, abolishing the "misreading" effect that kills bacteria.
Part 2: Biological Performance & Mechanism of Action
Visualizing the Molecular Interaction
The following diagram illustrates why TNAK fails to inhibit protein synthesis compared to its active counterparts.
Figure 1: Comparative Mechanism of Action. Kanamycin A and Amikacin bind the 30S subunit to induce error catastrophe. TNAK, lacking charge, fails to bind, allowing bacterial survival.
Part 3: Experimental Protocols
As a Senior Scientist, you should utilize TNAK primarily for validating resistance mechanisms and calibrating analytical instruments .
Protocol 1: Kinetic Characterization of AAC Enzymes
This assay uses TNAK as the product standard to calculate the turnover rate of Aminoglycoside Acetyltransferases (AACs).
Objective: Determine if a clinical isolate expresses AAC activity by measuring the conversion of Kanamycin A to Acetyl-Kanamycin.
Reagents:
-
Substrate: Kanamycin A Sulfate (1 mM)
-
Cofactor: Acetyl-CoA (100 µM)
-
Enzyme Source: Bacterial Lysate or Purified AAC(6')-Ib
-
Reference Standard: Tetra-N-acetyl Kanamycin A (for HPLC calibration)
-
Detection Reagent: DTNB (Ellman's Reagent) or HPLC-MS
Workflow Diagram:
Figure 2: Enzymatic Resistance Assay Workflow. TNAK is used in Method B to confirm the identity of the reaction product.
Protocol 2: Negative Control in Ribosome Binding Assays
When testing novel aminoglycosides, you must prove that binding is specific.
-
Setup: Immobilize bacterial 30S ribosomal subunits on a sensor chip (SPR) or in a fluorescence polarization setup.
-
Positive Control: Inject Kanamycin A. Expect rapid association (
) and stable dissociation ( ). -
Negative Control: Inject TNAK at high concentration (100 µM).
-
Result Validation: If TNAK shows binding signal, your assay has high non-specific background binding (likely to the matrix, not the ribosome). A valid assay must show <5% binding signal for TNAK relative to Kanamycin A.
Part 4: Toxicity & Safety Profile (Research Context)
While TNAK is not a drug, its toxicity profile offers mechanistic insights into aminoglycoside nephrotoxicity.
-
Nephrotoxicity Driver: The renal toxicity of Kanamycin A is driven by its binding to Megalin receptors in the proximal tubule. This interaction is purely electrostatic (Polycationic Drug
Anionic Receptor). -
Acetylation Effect: TNAK, being neutral, does not bind Megalin and is significantly less nephrotoxic in animal models.
-
Implication: This confirms that nephrotoxicity is intrinsic to the chemistry required for antibacterial activity (the positive charge), making it difficult to engineer "safe" aminoglycosides without losing potency.
References
-
Magnet, S., & Blanchard, J. S. (2005). Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498.
-
Benveniste, R., & Davies, J. (1973). Aminoglycoside antibiotic-inactivating enzymes in actinomycetes similar to those present in clinical isolates of antibiotic-resistant bacteria. Proceedings of the National Academy of Sciences, 70(8), 2276-2280.
-
Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: Nephrotoxicity. Antimicrobial Agents and Chemotherapy, 43(5), 1003-1012.
-
Wright, G. D. (1999). Aminoglycoside-modifying enzymes. Current Opinion in Microbiology, 2(5), 499-503.
-
Kotra, L. P., et al. (2000). Aminoglycoside antibiotics: Structure-activity relationships. Antimicrobial Agents and Chemotherapy, 44(12), 3249-3256.
A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic Tetra-N-acetyl Kanamycin A
Introduction: The Rationale for Acetylating Kanamycin A
Kanamycin A, a cornerstone aminoglycoside antibiotic, exerts its potent bactericidal activity by binding to the 30S ribosomal subunit, thereby disrupting protein synthesis.[1] However, the clinical utility of Kanamycin A is increasingly threatened by the emergence of bacterial resistance, frequently mediated by aminoglycoside-modifying enzymes (AMEs). Among the most prevalent AMEs are the aminoglycoside acetyltransferases (AACs), which catalyze the N-acetylation of the amino groups on the kanamycin scaffold. This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective.[2]
The synthesis of Tetra-N-acetyl Kanamycin A, where all four primary amino groups are acetylated, serves a dual purpose in drug development and research. Firstly, it provides a crucial reference standard for metabolic and resistance studies, allowing for the unambiguous identification of the fully acetylated, inactive form of the drug. Secondly, it acts as a key intermediate in the synthesis of novel kanamycin derivatives, where selective protection of the amino groups is a prerequisite for further chemical modifications at other positions of the molecule.
This guide provides a comprehensive overview of the synthesis and, critically, the rigorous structural confirmation of Tetra-N-acetyl Kanamycin A. We will delve into the practical aspects of its preparation and the multifaceted analytical techniques required to unequivocally verify its structure, comparing these methodologies to alternative approaches.
Synthesis of Tetra-N-acetyl Kanamycin A: A Step-by-Step Protocol
The most direct method for the synthesis of Tetra-N-acetyl Kanamycin A involves the treatment of Kanamycin A with an acetylating agent under basic conditions. The following protocol is adapted from established procedures for the N-acetylation of aminoglycosides.[1]
Experimental Protocol: Per-N-acetylation of Kanamycin A
Materials:
-
Kanamycin A sulfate
-
Methanol (anhydrous)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dowex 1-X8 resin (OH- form)
-
Deionized water
-
Ethyl ether (anhydrous)
Procedure:
-
Preparation of Kanamycin A Free Base:
-
Dissolve Kanamycin A sulfate in a minimal amount of deionized water.
-
Prepare a column with Dowex 1-X8 resin (OH- form) and wash thoroughly with deionized water until the eluate is neutral.
-
Apply the Kanamycin A sulfate solution to the column and elute with deionized water.
-
Collect the fractions containing the Kanamycin A free base (monitoring by TLC is recommended).
-
Lyophilize the combined fractions to obtain Kanamycin A as a white powder.
-
-
N-acetylation Reaction:
-
Dissolve the Kanamycin A free base in anhydrous methanol.
-
To this solution, add anhydrous pyridine to act as a base and catalyst.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add acetic anhydride to the cooled solution with constant stirring. A typical molar excess of acetic anhydride is used to ensure complete acetylation.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess pyridine.
-
To the resulting residue, add a small amount of water and then concentrate to dryness again to remove traces of acetic anhydride.
-
Wash the solid residue with anhydrous ethyl ether to remove any remaining impurities.
-
The resulting white powder is the crude Tetra-N-acetyl Kanamycin A. Further purification can be achieved by column chromatography on silica gel if required.
-
Causality Behind Experimental Choices
-
Use of Free Base: The initial conversion of Kanamycin A sulfate to its free base is crucial as the sulfate salt can interfere with the reaction and the basic conditions required for efficient acetylation.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is essential to prevent the hydrolysis of acetic anhydride, which would reduce the yield of the desired product.
-
Pyridine as a Catalyst and Base: Pyridine serves a dual role. It neutralizes the acetic acid formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst, activating the acetic anhydride.
-
Excess Acetic Anhydride: A molar excess of the acetylating agent ensures the complete acetylation of all four primary amino groups.
Structural Confirmation: A Multi-pronged Analytical Approach
The confirmation of the structure of the synthesized Tetra-N-acetyl Kanamycin A requires a combination of spectroscopic techniques to provide unequivocal evidence of the molecular weight and the specific sites of acetylation.
Mass Spectrometry: Confirming the Molecular Weight and Fragmentation Pattern
Mass spectrometry is the first line of analysis to confirm the successful synthesis of the target molecule by verifying its molecular weight.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent system, such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.
Expected Results and Interpretation:
The expected monoisotopic mass of Tetra-N-acetyl Kanamycin A ([M]) is 652.306 g/mol . In the ESI-MS spectrum, the protonated molecule ([M+H]⁺) is expected at an m/z of approximately 653.31. The presence of this ion is the primary confirmation of the successful synthesis of the tetra-acetylated derivative.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:
To further confirm the structure and the location of the acetyl groups, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides valuable structural information. While a detailed fragmentation analysis is complex, key expected fragments would arise from the cleavage of the glycosidic bonds and losses of the acetylated amino sugar moieties. The fragmentation of acylated Kanamycin A derivatives has been studied, and the observed fragments can be correlated with the known structure to confirm the identity of the synthesized compound.[3]
Table 1: Expected Mass Spectrometry Data for Tetra-N-acetyl Kanamycin A
| Ion | Expected m/z |
| [M+H]⁺ | 653.31 |
| [M+Na]⁺ | 675.29 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR, along with 2D NMR techniques, are used to confirm the presence of the acetyl groups and their attachment to the nitrogen atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Expected Spectral Features and Interpretation:
-
¹H NMR: The most telling feature in the ¹H NMR spectrum of Tetra-N-acetyl Kanamycin A is the appearance of four distinct singlets in the region of δ 1.9-2.1 ppm, corresponding to the methyl protons of the four N-acetyl groups. The integration of these signals should correspond to a total of 12 protons (4 x CH₃). The complex multiplet patterns of the sugar ring protons will also be present, but their chemical shifts will be altered compared to the parent Kanamycin A due to the change in the electronic environment upon acetylation.[4]
-
¹³C NMR: In the ¹³C NMR spectrum, the presence of four new signals around δ 22-24 ppm corresponding to the methyl carbons of the acetyl groups, and four new signals in the carbonyl region (δ 173-175 ppm) for the amide carbonyl carbons, provides strong evidence for tetra-acetylation. The chemical shifts of the carbons bearing the amino groups will also be significantly affected.
-
2D NMR (COSY & HSQC): COSY spectra will help in assigning the complex spin systems of the sugar rings. HSQC spectra are crucial for definitively linking the acetyl methyl protons to their corresponding carbons, further solidifying the structural assignment.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Acetyl Groups in Tetra-N-acetyl Kanamycin A
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N-Acetyl (CH₃) x 4 | ~1.9 - 2.1 (s, 12H) | ~22 - 24 |
| N-Acetyl (C=O) x 4 | - | ~173 - 175 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Comparison with Alternative Methodologies
While the direct acetylation with acetic anhydride is a straightforward approach, other methods offer advantages in terms of regioselectivity and milder reaction conditions.
Regioselective N-acetylation
In some synthetic strategies, it is desirable to acetylate only specific amino groups. This can be achieved through the use of protecting groups or by exploiting the differential reactivity of the amino groups. For instance, the selective N-acylation of the 1-N position of Kanamycin A can be achieved by first partially trimethylsilylating the molecule.[5] This approach offers greater control for the synthesis of specific isomers.
Enzymatic N-acetylation
Biocatalysis offers a highly specific and environmentally friendly alternative to chemical synthesis. Aminoglycoside acetyltransferases (AACs) can be used to catalyze the N-acetylation of kanamycin.[6][7] This method is particularly useful for producing specific acetylated isomers, as the enzymes often exhibit high regioselectivity. However, the production and purification of the enzyme can be a limiting factor.
Chemoenzymatic Synthesis
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis.[3] This can involve the chemical synthesis of a modified substrate that is then acted upon by an enzyme to introduce an acetyl group at a specific position.
Visualizing the Workflow and Structure
Diagrams
Caption: Workflow for the synthesis and structural confirmation of Tetra-N-acetyl Kanamycin A.
Caption: Comparison of the chemical structures of Kanamycin A and Tetra-N-acetyl Kanamycin A.
Conclusion
The synthesis and structural confirmation of Tetra-N-acetyl Kanamycin A is a fundamental process in the study of aminoglycoside antibiotics and the development of new therapeutic agents. While the synthesis itself is relatively straightforward, rigorous characterization using a combination of mass spectrometry and NMR spectroscopy is essential to ensure the identity and purity of the final product. The data presented in this guide provides a benchmark for researchers working with this important molecule. Furthermore, an understanding of alternative synthetic methodologies, including regioselective and enzymatic approaches, allows for a more tailored synthesis strategy depending on the specific research goals.
References
-
Cheng, W. C., & Li, X. (1998). Mass spectrometric studies on the fragmentation and structural characterization of aminoacyl derivatives of kanamycin A. Carbohydrate research, 310(1-2), 121–127. [Link]
-
Green, K. D., Chen, W., & Garneau-Tsodikova, S. (2008). Chemoenzymatic acylation of aminoglycoside antibiotics. The Journal of organic chemistry, 73(18), 7375–7378. [Link]
-
Hotta, K., Zhu, C. B., Ogata, T., Sunada, A., Ishikawa, J., Mizuno, S., ... & Kondo, S. (1996). The novel enzymatic 3''-N-acetylation of arbekacin by an aminoglycoside 3-N-acetyltransferase of Streptomyces origin and the resulting activity. The Journal of antibiotics, 49(5), 458–464. [Link]
-
Kumar, V., & Remers, W. A. (1980). Selective N-acylation of kanamycin A. Journal of medicinal chemistry, 23(3), 323–325. [Link]
-
Perrin, E., & Tabei, K. (2018). Detection of acetyltransferase modification of kanamycin, an aminoglycoside antibiotic, in bacteria using ultrahigh-performance liquid chromatography tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 32(18), 1599–1606. [Link]
-
Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 151–171. [Link]
-
Struk, A. A., & Vetting, M. W. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules (Basel, Switzerland), 23(2), 329. [Link]
-
Vetting, M. W., Magnet, S., & Blanchard, J. S. (2004). A bacterial acetyltransferase capable of regioselective N-acetylation of antibiotics and histones. The Journal of biological chemistry, 279(26), 26978–26986. [Link]
- Umezawa, S. (1978). Method for production of kanamycin C and its derivatives. U.S.
-
Yan, R. B., Li, X. Y., Liu, Y. C., & Ye, X. S. (2022). Design, Synthesis, and Bioassay of 2'-Modified Kanamycin A. Molecules (Basel, Switzerland), 27(21), 7500. [Link]
-
Zafriri, D., Bar-Dagan, M., & Yaron, S. (2005). Chemical and structural insights into the regioversatility of the aminoglycoside acetyltransferase Eis. Journal of molecular biology, 354(5), 1083–1093. [Link]
-
Cox, J. R., & Perlin, A. S. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Carbohydrate research, 271(1), 55–63. [Link]
-
Kotełes-Brajtburg, J., & Czerwicka, M. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Pharmaceutics, 15(4), 1177. [Link]
Sources
- 1. Enzyme-mediated aminoglycoside resistance without target mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel enzymatic 3''-N-acetylation of arbekacin by an aminoglycoside 3-N-acetyltransferase of Streptomyces origin and the resulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic acylation of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective N-acylation of kanamycin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemical and structural insights into the regioversatility of the aminoglycoside acetyltransferase Eis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bacterial acetyltransferase capable of regioselective N-acetylation of antibiotics and histones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Tetra-N-acetyl Kanamycin A
Executive Summary & Core Directive
Do not dispose of Tetra-N-acetyl Kanamycin A down the drain. [1]
Although Tetra-N-acetyl Kanamycin A is an acetylated derivative (often used as an inactive standard or metabolite tracer), it must be managed with the same rigor as active Kanamycin A.[1] The structural stability of the aminoglycoside core and the risk of environmental accumulation necessitate a "Zero-Discharge" policy.
Immediate Action Plan:
-
Segregate: Isolate from general trash and biohazard streams.[1]
-
Label: Mark as "Non-RCRA Regulated Chemical Waste – Pharmaceutical."
-
Destroy: The only validated disposal method is High-Temperature Incineration .[1]
Hazard Profile & Scientific Rationale
To ensure safety, we must understand the causality behind these protocols. We treat this compound not just as a chemical, but as a potential biological effector.[1]
Toxicology and Environmental Impact
-
Aminoglycoside Toxicity: While acetylation generally reduces antibiotic potency, the core aminoglycoside structure poses risks of sensitization, nephrotoxicity, and ototoxicity upon high exposure [1].
-
Reproductive Hazard: Kanamycin derivatives are classified as Reproductive Toxins (Category 1B) .[1][2] They may damage fertility or the unborn child [2].[2]
-
Environmental Persistence: Aminoglycosides are heat-stable.[1] Standard autoclaving (121°C, 15 psi, 20 min) is insufficient to fully degrade the chemical structure.[1] Releasing these compounds into waterways can exert selective pressure on environmental bacteria, promoting antimicrobial resistance (AMR) genes [3].[1]
Physical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Solubility | Highly Soluble in Water | High Risk: Easily spreads in water systems; difficult to contain if spilled.[1] |
| Thermal Stability | Stable >121°C | Critical: Autoclaving is ineffective for chemical destruction.[1] |
| Reactivity | Incompatible with strong oxidizers | Do not mix with concentrated nitric/sulfuric acid in waste streams.[1] |
Bench-to-Bin Disposal Workflows
The following protocols constitute a self-validating system: every step is designed to prevent release and ensure traceability.
Decision Matrix: The Disposal Logic
The following diagram illustrates the mandatory decision flow for disposing of Tetra-N-acetyl Kanamycin A.
Figure 1: Decision tree for segregating and processing aminoglycoside waste streams.
Protocol A: Solid Waste (Powder & PPE)
Applicability: Expired powder, contaminated gloves, weighing boats, paper towels.[1]
-
Containment: Place items immediately into a heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the first bag inside a designated "Chemical Waste" box or pail. Note: Do not use Red Biohazard bags unless the waste is also contaminated with infectious agents (BSL-2+).[1] If mixed, chemical hazard takes precedence for labeling, but incineration handles both.[1]
-
Labeling: Affix a hazardous waste tag listing "Tetra-N-acetyl Kanamycin A" and "Solid Debris."
-
Disposal: Transfer to EHS for incineration .[1]
Protocol B: Liquid Waste (Stock Solutions)
Applicability: Unused stock solutions, reaction mixtures.[1]
-
Selection: Use a compatible High-Density Polyethylene (HDPE) or glass container.[1]
-
Transfer: Pour liquid using a funnel to prevent splashing. Do not fill beyond 90% capacity to allow for thermal expansion.[1]
-
Segregation: Do not mix with incompatible solvents (e.g., strong oxidizers).[1] Mixing with water or buffers is acceptable.[1]
-
Labeling: List all constituents (e.g., "Water 99%, Tetra-N-acetyl Kanamycin A <1%").
-
Disposal: Transfer to EHS for incineration .[1]
Emergency Procedures: Spill Response
Scenario: A 100 mg vial of powder drops and shatters on the bench.
-
Secure: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety glasses, N95 respirator if powder is aerosolized).[1]
-
Contain: Cover the powder with damp paper towels to prevent aerosolization.[1] Do not dry sweep.
-
Deactivate (Surface Cleaning):
-
Cleanup: Wipe up the bleach slurry with absorbent pads.[1]
-
Disposal: Place all cleanup materials (glass, towels, pads) into the Solid Chemical Waste stream (Protocol A).[1]
Regulatory Compliance & Classification
Understanding the regulatory framework ensures your lab remains audit-ready.[1]
| Regulatory Body | Classification | Requirement |
| US EPA (RCRA) | Non-Listed / Non-Characteristic | Although not P- or U-listed, it is managed as Non-RCRA Regulated Chemical Waste due to environmental toxicity [5].[1] |
| EU (EWC) | 18 01 09 (Medicines) | Must be disposed of via incineration at a licensed facility.[1] |
| Global (WHO) | Pharmaceutical Waste | High-temperature incineration (>1000°C) is the only recommended disposal method for antibiotics [6].[1] |
Why not Autoclave? Many researchers mistakenly believe autoclaving destroys antibiotics.[1] Studies show that while autoclaving kills bacteria, the chemical structure of kanamycin-class drugs often remains intact or partially active, posing a risk of "downstream" resistance selection if poured down the drain after autoclaving [1]. Always incinerate.
References
-
Bitesize Bio. (2023).[1] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[1] NIH Drain Discharge Guide.[1][6][7] Retrieved from [Link]
-
University of North Carolina (UNC). (2023).[1] Laboratory Safety Manual - Chapter 12: Laboratory Waste Management.[1][4] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals.[1][5][8] Retrieved from [Link][1]
-
World Health Organization (WHO). (2014).[1] Safe management of wastes from health-care activities.[1][4][5] Retrieved from [Link][1]
Sources
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. dep.wv.gov [dep.wv.gov]
- 6. nems.nih.gov [nems.nih.gov]
- 7. DCHAS-L Archives, Jun 10 2022 - Re: [DCHAS-L] Disposing of kanamycin [ilpi.com]
- 8. pwaste.com [pwaste.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
